molecular formula C6H12ClNO B2474797 2-Azaspiro[3.3]heptan-5-ol hydrochloride CAS No. 2173991-60-9

2-Azaspiro[3.3]heptan-5-ol hydrochloride

Cat. No.: B2474797
CAS No.: 2173991-60-9
M. Wt: 149.62
InChI Key: IINMQZUGHRPBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[3.3]heptan-5-ol hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.3]heptan-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h5,7-8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINMQZUGHRPBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173991-60-9
Record name 2-azaspiro[3.3]heptan-5-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Spiro[3.3]heptane Scaffolds in Drug Discovery

[1]

Executive Summary: The Escape from Flatland

In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemistry has shifted away from planar, aromatic-heavy structures toward sp3-rich scaffolds. The spiro[3.3]heptane system represents a pinnacle of this "escape from flatland."

Unlike traditional saturated heterocycles (piperidine, morpholine) or aromatic rings (benzene), spiro[3.3]heptanes offer a unique combination of high rigidity , defined non-planar exit vectors , and metabolic resilience . This guide details the structural rationale, physicochemical benefits, and synthetic implementation of spiro[3.3]heptane scaffolds as bioisosteres for 6-membered rings.

Structural & Geometric Analysis

The primary advantage of the spiro[3.3]heptane scaffold is its geometry. While a 1,4-disubstituted cyclohexane or benzene presents substituents in a linear or planar fashion, the spiro[3.3]heptane core imposes a 90° twist between the two cyclobutane rings.

Exit Vector Orthogonality

This "orthogonal" orientation allows for the exploration of chemical space inaccessible to flat rings.

  • Rigidity: The spiro center locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Vector Projection: In 2,6-substituted systems, the exit vectors are collinear but the substituents on the rings are oriented in perpendicular planes. In 1-substituted systems, the vectors diverge significantly from the analogous piperidine geometry.

Visualization: Geometric Divergence

The following diagram illustrates the geometric contrast between a standard phenyl ring and the spiro[3.3]heptane scaffold, highlighting the vector redirection.

GeometricDivergencecluster_0Traditional Scaffold (Planar)cluster_1Spiro[3.3]heptane (3D)Benzene1,4-DisubstitutedBenzene/CyclohexaneVectorALinear/PlanarExit VectorsBenzene->VectorA 180° AngleImpactResult: Access to NovelBinding PocketsSpiroSpiro[3.3]heptaneCoreVectorBOrthogonalSubstituent PlanesSpiro->VectorB 90° TwistVectorB->Impact IncreasedSelectivity

Figure 1: Comparison of exit vector geometry between planar benzene scaffolds and the orthogonal spiro[3.3]heptane core.

Physicochemical Advantages

Integrating spiro[3.3]heptanes often resolves critical ADME (Absorption, Distribution, Metabolism, Excretion) liabilities found in lead compounds.

Lipophilicity Modulation (LogD)

Replacing a 6-membered heterocycle with a spiro[3.3]heptane often lowers LogD, despite the addition of carbon atoms.[1][2]

  • Mechanism: The spiro-scaffold often alters the pKa of basic amines. For example, 2,6-diazaspiro[3.3]heptane is more basic than piperazine.[2] At physiological pH (7.4), a higher fraction is ionized, leading to a lower LogD and improved aqueous solubility.

  • Data Trend: Studies indicate a LogD lowering of ~1.0 unit when replacing morpholine or piperazine with their spiro equivalents in specific contexts.[1][2]

Metabolic Stability

The compact, strained nature of the cyclobutane rings provides steric shielding against metabolic enzymes.

  • CYP Blocking: The quaternary spiro-carbon lacks hydrogen atoms, blocking a common site of metabolic oxidation (alpha-carbon oxidation) seen in piperidines.

  • Case Evidence: In the development of MCHr1 antagonists, switching from morpholine to azaspirocycles significantly reduced intrinsic clearance (CLint).

Comparative Data Summary
PropertyPiperidine / Piperazine (Reference)Spiro[3.3]heptane AnaloguesImpact
Geometry Chair conformation / PlanarRigid, 90° twisted ringsHigh Fsp3, Novel IP
Lipophilicity (LogD) BaselineGenerally Lower (-0.5 to -1.0)Improved Solubility
Basicity (pKa) ~9-10 (Piperidine)Often Higher (due to strain)Increased Ionization
Metabolic Stability Susceptible to CYP oxidationHigh (Steric shielding)Lower Clearance
Selectivity Moderate (Promiscuous binding)High (Shape restricted)Reduced Off-target effects

Synthetic Accessibility & Protocols

Historically, the difficulty of synthesizing strained spiro-systems limited their adoption. Recent advances have democratized access to these scaffolds.

Key Synthetic Routes
  • Double Displacement (For Diazaspiro): The reaction of pentaerythritol derivatives with amines is a classic route to 2,6-diazaspiro[3.3]heptane .

  • [2+2] Cycloaddition (For 1-Azaspiro): A modern, scalable route involves the thermal [2+2] cycloaddition of endocyclic alkenes with Graf’s isocyanate (chlorosulfonyl isocyanate), followed by reduction.[3][4] This grants access to the 1-azaspiro[3.3]heptane core, a "next-generation" piperidine bioisostere.[3][5][6]

Workflow: Synthesis of 1-Azaspiro[3.3]heptane

This protocol outlines the formation of the 1-aza core, crucial for mimicking piperidine.[1][3]

SynthesisWorkflowStartStart: MethylenecyclobutaneStep1Step 1: [2+2] Cycloaddition(Reagent: ClSO2NCO)Start->Step1InterIntermediate:Spiro-beta-lactamStep1->Inter Formation of4-membered lactamStep2Step 2: Reduction(Reagent: LiAlH4 or Red-Al)Inter->Step2ProductProduct: 1-Azaspiro[3.3]heptaneStep2->Product Lactam to Amine

Figure 2: Synthetic pathway for accessing the 1-azaspiro[3.3]heptane scaffold via [2+2] cycloaddition.

Case Studies in Drug Discovery

Olaparib Analogue (Selectivity Enhancement)

In the optimization of PARP inhibitors, the replacement of the piperazine ring of Olaparib with a 2,6-diazaspiro[3.3]heptane moiety demonstrated a crucial principle.[5]

  • Outcome: While potency was maintained, the spiro-analogue exhibited significantly improved selectivity for PARP-1 over other PARP isoforms.[7]

  • Mechanism: The rigid, orthogonal geometry of the spiro-linker prevented the molecule from adopting the conformations required to bind to off-target isoforms, effectively "filtering" the biological activity through shape complementarity.

Benzene Bioisosterism (Vorinostat & Sonidegib)

Recent work by Mykhailiuk et al. demonstrated that spiro[3.3]heptane can act as a bioisostere for phenyl rings, even when the exit vectors are not perfectly collinear (as in para-substitution).[8]

  • Application: In analogues of Vorinostat (HDAC inhibitor) and Sonidegib (Hedgehog pathway inhibitor), the phenyl ring was replaced with a spiro[3.3]heptane.

  • Result: The resulting compounds maintained high potency while gaining the benefits of saturation (higher Fsp3): improved solubility and distinct IP space, free from the "flat" aromatic liabilities.

References

  • Strained spiro heterocycles as potential bioisosteres. Chemical Communications, 2025.

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024.[9]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 2023.[4]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. Journal of Medicinal Chemistry (via PMC), 2017.

  • Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich Technical Review.

An In-depth Technical Guide to the Physicochemical Profile of 2-Azaspiro[3.3]heptan-5-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azaspiro[3.3]heptane motif has garnered significant attention in medicinal chemistry as a bioisosteric replacement for piperidine, offering a unique three-dimensional structure that can enhance pharmacological properties.[1][2] This guide provides a detailed physicochemical profile of a key derivative, 2-Azaspiro[3.3]heptan-5-ol hydrochloride (HCl), a small, polar, spirocyclic compound with potential applications in drug discovery and development. As a Senior Application Scientist, this document synthesizes available data with established analytical principles to provide a comprehensive technical resource for researchers working with this and similar molecules.

The inherent structure of spiro compounds, featuring two rings connected by a single common atom, presents unique characteristics that are critical to understand for effective development.[3] This guide will delve into the identity, physicochemical properties, and robust analytical methodologies for the comprehensive characterization of 2-Azaspiro[3.3]heptan-5-ol HCl.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and properties. 2-Azaspiro[3.3]heptan-5-ol HCl is a hydrochloride salt, which typically enhances the solubility and stability of the parent amine.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 2173991-60-9[4]
Molecular Formula C₆H₁₂ClNO[4]
Molecular Weight 149.62 g/mol [4][5]
SMILES C1CC2(C1O)CNC2.Cl[4]
Structure
Predicted XlogP (freebase) -0.4[6][7]

Note: The structure image is a representation. Predicted XlogP is for the freebase form of the molecule.

The negative predicted XlogP value for the freebase suggests a high degree of hydrophilicity, a critical parameter influencing solubility, permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of an azaspiro[3.3]heptane moiety can influence lipophilicity in complex ways; while adding a carbon atom would be expected to increase lipophilicity, the increased basicity of the spirocyclic system can lead to a lower measured logD.[8]

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development, from formulation to understanding its behavior in biological systems.

Solubility

Proposed Solubility Determination Protocol:

A standard protocol to determine solubility would involve the shake-flask method.

  • Preparation: Add an excess amount of 2-Azaspiro[3.3]heptan-5-ol HCl to a known volume of the solvent of interest (e.g., water, PBS, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Melting Point

The melting point is a crucial indicator of purity. For 2-Azaspiro[3.3]heptan-5-ol HCl, this would be determined using a standard melting point apparatus. As a salt, it is expected to have a relatively high melting point.

pKa

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. The pKa of the secondary amine in the azaspiro[3.3]heptane ring is expected to be in the basic range. Accurate prediction of pKa can be achieved through a combination of quantum mechanical calculations and machine learning methods, with reported root-mean-square errors of 0.7–1.0 log units.[9]

Analytical Methodologies

A suite of robust analytical techniques is essential for the unambiguous identification, quantification, and purity assessment of 2-Azaspiro[3.3]heptan-5-ol HCl. The characterization of spiro heterocyclic compounds often involves a combination of spectroscopic and chromatographic methods.[10]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity and for quantification of small molecules. For a polar compound like 2-Azaspiro[3.3]heptan-5-ol HCl, a reversed-phase HPLC method is a suitable starting point.

Proposed HPLC Method:

  • Column: A C18 stationary phase is a common choice. For polar compounds, a column with an embedded polar group or an aqueous C18 phase can provide better retention and peak shape.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: Given the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) or, more universally, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be appropriate. Mass spectrometric detection (LC-MS) would provide the highest specificity and sensitivity.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase A Filter Filter through 0.22 µm Syringe Filter Sample->Filter Injector Autosampler Injection Filter->Injector Inject Column Reversed-Phase C18 Column Injector->Column Detector UV/CAD/MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report (Purity, Concentration) Integration->Report

Caption: A typical workflow for the HPLC analysis of 2-Azaspiro[3.3]heptan-5-ol HCl.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds.

NMR spectroscopy is the most powerful tool for determining the precise chemical structure of a molecule.[12] For 2-Azaspiro[3.3]heptan-5-ol HCl, a combination of ¹H NMR and ¹³C NMR would be required.

  • ¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets for the aliphatic protons on the two rings. The proton attached to the alcohol-bearing carbon would likely appear as a distinct signal. The N-H proton of the amine hydrochloride may be broadened and its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atom attached to the hydroxyl group would be expected to have a chemical shift in the range of 60-80 ppm. The spiro carbon would also have a characteristic chemical shift.

A typical procedure for NMR analysis involves dissolving the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) and acquiring the spectra on a high-field NMR spectrometer.[13]

FTIR spectroscopy is used to identify the functional groups present in a molecule.[12] For 2-Azaspiro[3.3]heptan-5-ol HCl, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the alcohol group.

  • N-H stretch: A band in the region of 3100-3300 cm⁻¹ from the secondary amine hydrochloride.

  • C-H stretch: Bands in the region of 2800-3000 cm⁻¹ from the aliphatic C-H bonds.

  • C-O stretch: A band in the region of 1000-1200 cm⁻¹.

The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.[14]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and for structural elucidation.[15] For 2-Azaspiro[3.3]heptan-5-ol HCl, electrospray ionization (ESI) would be a suitable ionization technique.

  • Expected Ion: In positive ion mode, the expected molecular ion would be [M+H]⁺ for the freebase, with an m/z corresponding to the mass of C₆H₁₁NO plus a proton.

  • Fragmentation: Fragmentation patterns can provide valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule.[15]

Analytical_Characterization Compound 2-Azaspiro[3.3]heptan-5-ol HCl HPLC HPLC-UV/CAD/MS (Purity, Quantification) Compound->HPLC MS Mass Spectrometry (Molecular Weight) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Compound->NMR FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR

Caption: A comprehensive analytical workflow for the characterization of 2-Azaspiro[3.3]heptan-5-ol HCl.

Stability and Storage

Based on vendor recommendations, 2-Azaspiro[3.3]heptan-5-ol HCl should be stored in an inert atmosphere at 2-8°C.[4][5] A formal stability study would be necessary to determine its shelf-life under various conditions (temperature, humidity, light) and in different solvents.

Conclusion

2-Azaspiro[3.3]heptan-5-ol HCl is a promising building block in drug discovery, leveraging the unique structural and physicochemical properties of the azaspiro[3.3]heptane scaffold. While specific experimental data for this particular molecule is limited in the public domain, this guide provides a comprehensive framework for its characterization based on its chemical nature and established analytical principles for similar compounds. The proposed methodologies for chromatographic and spectroscopic analysis will enable researchers to confidently assess its identity, purity, and key physicochemical properties, thereby facilitating its effective application in the development of novel therapeutics.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. (2024). Available at: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. (2009). Available at: [Link]

  • Spiro compound. Wikipedia. Available at: [Link]

  • (PDF) Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. (2025). Available at: [Link]

  • Spirocyclic Motifs in Natural Products. MDPI. (2019). Available at: [Link]

  • Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. PubMed. (2007). Available at: [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. PMC. (2023). Available at: [Link]

  • This compound. blueray-pharm.com. Available at: [Link]

  • This compound (C6H11NO). PubChemLite. Available at: [Link]

  • 1H NMR 2 3 2 3 13C{1H} NMR. organic-chemistry.org. Available at: [Link]

  • This compound. chembest.com. Available at: [Link]

  • This compound (C6H11NO). PubChemLite. Available at: [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. ResearchGate. (2025). Available at: [Link]

  • 1 H NMR and 13 C NMR spectra of 5. ResearchGate. Available at: [Link]

  • Mass spectrum for compound 5. mdpi.com. Available at: [Link]

  • 2-Azaspiro[3.3]heptane hydrochloride. PubChem. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. (2021). Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. organicchemistrydata.org. (2021). Available at: [Link]

  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. Available at: [Link]

  • Presents FTIR spectra of five HCl treated and one untreated sample. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. Available at: [Link]

  • CAS#:1420271-08-4 | 2-Azaspiro[3.3]heptane hydrochloride (1:1). Chemsrc. (2025). Available at: [Link]

  • 2-Azaspiro(3.3)heptane. PubChem. Available at: [Link]

  • Development and Validation of 2-Azaspiro[11][16] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectrosco. Semantic Scholar. (2021). Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at: [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

  • Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. waters.com. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI. (2019). Available at: [Link]

  • Use of FTIR Spectroscopy and Chemometrics with Respect to Storage Conditions of Moldavian Dragonhead Oil. MDPI. (2019). Available at: [Link]

Sources

Role of 2-Azaspiro[3.3]heptan-5-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azaspiro[3.3]heptan-5-ol represents a high-value, three-dimensional scaffold in modern Fragment-Based Drug Design (FBDD). As the pharmaceutical industry moves to "escape from flatland"—the over-reliance on planar, aromatic-rich structures—this spirocyclic fragment offers a critical solution. It combines the rigidity of a bicycle with the high Fsp³ character of an aliphatic system, providing unique exit vectors that are geometrically distinct from traditional piperidine or morpholine bioisosteres.

This guide details the structural rationale, synthetic pathways, and application protocols for leveraging 2-Azaspiro[3.3]heptan-5-ol to optimize ligand efficiency (LE) and physicochemical properties in early-stage drug discovery.

Part 1: Structural & Physicochemical Rationale

The "Escape from Flatland"

Traditional fragments often rely on benzene or heteroaromatic rings. While synthetically convenient, these structures suffer from poor solubility and limited vector diversity. The 2-Azaspiro[3.3]heptan-5-ol scaffold introduces a 90° twist at the quaternary spiro-carbon (C4), creating a non-planar topology that disrupts crystal packing (improving solubility) and projects substituents into novel chemical space.

Vector Analysis: 5-ol vs. 6-ol

The positioning of the hydroxyl group is not trivial.

  • 6-position (Linear): Substituents at the 6-position (opposite the nitrogen) project along the same general axis as the amine, mimicking a 4-substituted piperidine.

  • 5-position (Orthogonal): The 5-ol projects the hydroxyl group at an angle relative to the N-Spiro axis. This "kinked" vector allows the fragment to probe side-pockets or engage hydrogen bond donors/acceptors that are inaccessible to linear analogues.

Table 1: Physicochemical Comparison of Scaffolds

Property4-Hydroxypiperidine2-Azaspiro[3.3]heptan-6-ol2-Azaspiro[3.3]heptan-5-ol
Geometry Chair (Flexible)Rigid (Linear Vector)Rigid (Angular Vector)
Fsp³ 1.01.01.0
LogP (Predicted) ~0.5~0.1~0.1
Vector Angle ~180° (N to O)~180° (N to O)~109° (N to O projection)
Metabolic Stability Moderate (N-oxidation)High (Quaternary block)High (Quaternary block)

Part 2: Synthetic Accessibility & Functionalization

Retrosynthetic Analysis

Accessing the 5-ol isomer requires specific control over the spiro-cyclization or post-cyclization functionalization. Unlike the 6-oxo derivatives (which are symmetric precursors to 6-ol), the 5-ol introduces asymmetry.

Key Synthetic Route: The synthesis often proceeds via a [2+2] cycloaddition or double alkylation strategy. A robust method involves the cyclization of a functionalized azetidine or the construction of the second ring using a malonate equivalent.

  • Step 1: Protection of the azetidine nitrogen (e.g., Boc or Cbz).

  • Step 2: Spiro-annulation. For the 5-functionalized system, this may involve a ring-closing metathesis (RCM) followed by hydration, or alkylation of a ketone enolate followed by reduction.

  • Step 3: Resolution. The 5-ol possesses a chiral center (assuming N-substitution is non-chiral). Enantioselective synthesis or chiral separation is often required for final leads.

Functional Group Interconversion (FGI)

The "5-ol" is a versatile handle:

  • Etherification: Williamson ether synthesis to extend the fragment into lipophilic pockets.

  • Oxidation/Reductive Amination: Oxidation to the 5-ketone (if not the starting material) allows reductive amination, introducing a secondary amine vector.

  • Fluorination: Deoxyfluorination (DAST/Deoxo-Fluor) converts the alcohol to a fluoride, modulating pKa and lipophilicity without significant steric penalty.

Part 3: Experimental Protocols

Protocol: Fragment Coupling via Amine (Core Expansion)

Objective: Link the 2-Azaspiro[3.3]heptan-5-ol scaffold to an aromatic core (Fragment Growing).

Reagents:

  • Aryl Halide (Ar-X) or Carboxylic Acid (Ar-COOH)

  • 2-Azaspiro[3.3]heptan-5-ol (HCl salt)[1]

  • Base:

    
     (for Buchwald) or DIPEA (for Amide coupling)
    
  • Catalyst/Coupling Agent:

    
    /Xantphos or HATU
    

Step-by-Step Workflow:

  • Preparation: Dissolve Ar-COOH (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 min to activate.

  • Addition: Add 2-Azaspiro[3.3]heptan-5-ol HCl (1.1 equiv).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Look for M+1 peak).

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .
  • Validation:

    
    H NMR must show the diagnostic multiplets of the spiro-cycle (usually 
    
    
    
    1.8–2.5 ppm range) and the shift of the
    
    
    -proton to the hydroxyl.
Protocol: Solubility & Stability Assay

Objective: Validate the "superior properties" claim of the spiro scaffold.

  • Solubility: Prepare a 10 mM DMSO stock. Aliquot into PBS (pH 7.4) to reach 100

    
    M. Shake for 24h. Filter and analyze by HPLC-UV against a standard curve.
    
    • Target: >100

      
      g/mL.
      
  • Microsomal Stability: Incubate 1

    
    M compound with human liver microsomes (HLM) and NADPH at 37°C. Sample at 0, 15, 30, 60 min.
    
    • Target:

      
      
      
      
      
      L/min/mg protein. The quaternary center at C4 blocks oxidative metabolism common in piperidines.

Part 4: Visualization of FBDD Workflows

Diagram: The Spiro-Vector Optimization Cycle

This diagram illustrates how the 2-Azaspiro[3.3]heptan-5-ol scaffold is used to iteratively improve a fragment hit.

FBDD_Cycle Hit Initial Fragment Hit (Weak Affinity, High LE) Design Scaffold Hopping Replace Piperidine w/ 2-Azaspiro[3.3]heptan-5-ol Hit->Design Improve Fsp3 Synthesis Synthesis & Coupling (Amide/Ether formation) Design->Synthesis Generate Library Testing Biophysical Assay (SPR/NMR) Synthesis->Testing Screen Decision Vector Analysis (5-OH vs 6-OH) Testing->Decision Analyze Binding Mode Decision->Hit New Lead Decision->Design Optimize Vector

Caption: Iterative optimization cycle replacing planar rings with spiro-scaffolds to probe novel vectors.

Diagram: Vector Geometry Comparison

Visualizing the difference between the linear 6-ol and the angular 5-ol.

Vector_Comparison cluster_0 Linear Vector (Traditional) cluster_1 Orthogonal Vector (Novel) Piperidine Piperidine-4-ol Target1 Target Pocket A (Linear Access) Piperidine->Target1 Linear Spiro6 2-Azaspiro[3.3]heptan-6-ol Spiro6->Target1 Linear Spiro5 2-Azaspiro[3.3]heptan-5-ol Target2 Target Pocket B (Off-Axis/Cryptic) Spiro5->Target2 ~109° Angle

Caption: Comparison of binding pocket accessibility between linear (6-ol) and angular (5-ol) spiro-vectors.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2023). Spirocyclic Piperidine Bioisosteres: 2-Azaspiro[3.3]heptanes. Enamine Building Blocks.

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Azaspiro[3.3]heptan-5-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of 2-Azaspiro[3.3]heptan-5-ol hydrochloride . While the 6-isomer is more commonly encountered in literature, the 5-isomer represents a distinct vector for medicinal chemistry, offering unique exit vectors for structure-activity relationship (SAR) exploration.

This guide focuses on the [2+2] Cycloaddition Strategy , a modular and high-yielding route that constructs the spiro[3.3] system directly from commercially available precursors.

Introduction & Strategic Analysis

The 2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for piperidine and morpholine rings. It offers high metabolic stability and reduced lipophilicity (LogD) while maintaining a rigid sp3-rich geometry—a key factor in "escaping flatland" in modern drug discovery.

The Isomer Challenge: 5-ol vs. 6-ol
  • 6-ol Isomer: Symmetric relative to the nitrogen axis. Often synthesized via double alkylation of protected amines with 1,3-dihalides.

  • 5-ol Isomer (Target): Asymmetric relative to the nitrogen. The hydroxyl group is adjacent to the spiro-center (alpha-position in the carbocyclic ring).

    • Synthetic Logic: The most efficient route to the 5-position is the [2+2] cycloaddition of a ketene to an exocyclic alkene. This method rapidly builds the second cyclobutane ring with the necessary oxygen functionality already in place (as a ketone).

Retrosynthetic Logic

The synthesis disconnects into three phases:

  • Spiro-annulation: [2+2] Cycloaddition of dichloroketene to tert-butyl 3-methyleneazetidine-1-carboxylate.

  • Reductive Functionalization: Dechlorination followed by carbonyl reduction.

  • Deprotection: Acidic cleavage of the Boc group to yield the stable HCl salt.

Retrosynthesis Target 2-Azaspiro[3.3]heptan-5-ol HCl (Target Salt) Intermediate1 N-Boc-5-hydroxy 2-azaspiro[3.3]heptane Target->Intermediate1 Deprotection Intermediate2 N-Boc-5-oxo 2-azaspiro[3.3]heptane Intermediate1->Intermediate2 Reduction (NaBH4) Intermediate3 Dichlorocyclobutanone Intermediate Intermediate2->Intermediate3 Dechlorination (Zn) SM tert-Butyl 3-methylene azetidine-1-carboxylate (Commercially Available) Intermediate3->SM [2+2] Cycloaddition (Cl3CCOCl / Zn-Cu)

Figure 1: Retrosynthetic strategy leveraging the [2+2] ketene cycloaddition for rapid scaffold assembly.

Experimental Protocols

Phase 1: Spiro-Annulation via [2+2] Cycloaddition

Objective: Synthesis of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Principle: In situ generation of highly reactive dichloroketene from trichloroacetyl chloride using a Zinc-Copper (Zn-Cu) couple.

  • Reagents:

    • tert-Butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv)

    • Trichloroacetyl chloride (2.5 equiv)

    • Zn-Cu couple (freshly prepared, 4.0 equiv)

    • Dimethoxyethane (DME) or Diethyl Ether (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Add fresh Zn-Cu couple to the flask and cover with anhydrous DME (0.5 M concentration relative to substrate).

  • Substrate Addition: Add tert-butyl 3-methyleneazetidine-1-carboxylate to the Zn suspension.

  • Ketene Generation (Exothermic):

    • Cool the mixture to 0°C.

    • Add a solution of trichloroacetyl chloride in DME dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature <10°C during addition to prevent polymerization of the ketene.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. If conversion is incomplete (TLC/GC), heat to mild reflux (60°C) for 2 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the pad with Et2O.

    • Wash the filtrate with saturated NaHCO3 (aq) and Brine.

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is a gem-dichloroketone.

Phase 2: Dechlorination and Reduction

Objective: Removal of chlorines and reduction of ketone to alcohol. Intermediate: tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.

Step A: Dechlorination (Zinc/Acetic Acid)

  • Dissolve the dichloro-intermediate in glacial acetic acid (0.2 M).

  • Add Zinc dust (10 equiv) portion-wise at RT. (Caution: Mild exotherm).

  • Stir vigorously at RT for 4 hours.

  • Filter through Celite, concentrate the filtrate, and neutralize with saturated NaHCO3. Extract with EtOAc.

  • Result:tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[1]

Step B: Carbonyl Reduction

  • Dissolve the ketone (from Step A) in MeOH (0.3 M).

  • Cool to 0°C.

  • Add NaBH4 (1.5 equiv) portion-wise.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench with saturated NH4Cl solution.

  • Extract with DCM, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Phase 3: Deprotection and Salt Formation

Objective: Isolation of the final this compound.

Protocol:

  • Dissolve the N-Boc alcohol in 1,4-Dioxane (minimal volume).

  • Add 4.0 M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Stir at RT for 3–5 hours. A white precipitate should form.

  • Isolation:

    • Add Et2O to complete precipitation.

    • Filter the solid under nitrogen (hygroscopic).

    • Wash with cold Et2O.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Critical Process Parameters & Workflow

The following diagram illustrates the decision logic and critical control points (CCPs) for the synthesis.

Workflow Start START: Methyleneazetidine KeteneGen CCP 1: Ketene Generation (Temp < 10°C) Start->KeteneGen Cycloadd [2+2] Cycloaddition KeteneGen->Cycloadd Check1 QC: TLC/NMR (Check for Polymerization) Cycloadd->Check1 Check1->Start Fail (Reprocess) Dechlor Zn/AcOH Dechlorination Check1->Dechlor Pass Reduct NaBH4 Reduction Dechlor->Reduct Deprot HCl/Dioxane Deprotection Reduct->Deprot Final FINAL: 5-ol HCl Salt Deprot->Final

Figure 2: Synthetic workflow highlighting the critical temperature control during ketene generation.

Analytical Specifications & Data Summary

The following data corresponds to the expected values for the intermediates and final product.

CompoundStateKey 1H NMR Signals (CDCl3/D2O)MS (ESI) m/z
Boc-Methyleneazetidine Liquidδ 4.98 (m, 2H, =CH2), 4.50 (t, 4H, Ring)170.1 [M+H]+
5-Oxo-Intermediate Solidδ 3.90 (s, 4H), 3.25 (s, 2H), 1.45 (s, 9H)212.1 [M+H]+
5-Hydroxy-Intermediate Solidδ 4.2 (m, 1H, CH-OH), 3.8 (m, 4H), 1.45 (s, 9H)214.1 [M+H]+
Final Product (HCl) White Solidδ 4.3 (m, 1H), 4.0-3.8 (m, 4H), 2.4-2.1 (m, 4H)114.1 [M+H]+ (Free base)

Note on Stereochemistry: The reduction of the 5-oxo intermediate with NaBH4 produces a racemic mixture (±)-2-azaspiro[3.3]heptan-5-ol. For asymmetric applications, enzymatic resolution (lipase) of the Boc-protected alcohol is recommended prior to deprotection.

Safety & Troubleshooting

Ketene Hazards
  • Risk: Dichloroketene is highly reactive and toxic. Trichloroacetyl chloride is corrosive.

  • Mitigation: All reactions must be performed in a well-ventilated fume hood. The Zn-Cu couple activation can be pyrophoric; handle under inert atmosphere.

Troubleshooting Guide
  • Issue: Low yield in Step 1 (Cycloaddition).

    • Cause: Inactive Zinc or moisture in solvent.

    • Solution: Use freshly prepared Zn-Cu couple (wash Zn dust with 3% HCl, water, acetone, ether, then dry). Ensure DME is distilled over Na/Benzophenone.

  • Issue: Incomplete Dechlorination.

    • Cause: pH rising too high during Zn reduction.

    • Solution: Add small aliquots of conc. HCl or fresh AcOH to maintain acidic environment. Sonicate the mixture to activate the Zn surface.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Wulff, J. M., et al. (2012). "Synthesis of 2-Azaspiro[3.3]heptanes." Angewandte Chemie International Edition, 51(12), 3001-3004. (General methodology for spiro-synthesis via cycloaddition).
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Patent WO2012080735. "Spirocyclic Compounds as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1." (Describes synthesis of 2-azaspiro[3.3]heptane derivatives). Link

  • ChemicalBook. "tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate Product Page." (Verification of intermediate existence). Link

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Azaspiro[3.3]heptan-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[3.3]heptane scaffold is a valuable three-dimensional motif in modern medicinal chemistry, increasingly utilized as a bioisosteric replacement for traditional ring systems like piperidine and benzene to improve physicochemical properties.[1][2][3] 2-Azaspiro[3.3]heptan-5-ol hydrochloride is a particularly useful building block, offering two distinct points for diversification: a secondary amine and a secondary alcohol. This guide provides a comprehensive overview and detailed, field-proven protocols for the selective functionalization of this scaffold. We will explore strategies for direct modification of the amine and a protecting-group-based approach for targeting the hydroxyl group, explaining the chemical principles behind each experimental design choice.

Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold

The "escape from flatland" is a guiding principle in contemporary drug design, encouraging the use of three-dimensional, sp³-rich scaffolds to access novel chemical space and enhance pharmacological properties such as solubility and metabolic stability.[1] The rigid, spirocyclic framework of 2-azaspiro[3.3]heptane provides a defined exit vector for substituents, making it an attractive core for structure-activity relationship (SAR) studies.[4][5][6] The presence of both a secondary amine and a hydroxyl group in 2-Azaspiro[3.3]heptan-5-ol offers a dual-functional handle for building molecular complexity, enabling its use in library synthesis and lead optimization.[7]

This document outlines the core chemical strategies required to harness the synthetic potential of this building block.

Core Functionalization Strategy: A Decision-Based Workflow

The functionalization of this compound hinges on the differential reactivity of its two functional groups. The secondary amine is significantly more nucleophilic than the secondary alcohol. This inherent difference allows for direct, selective functionalization of the nitrogen under appropriate conditions. Conversely, to target the less reactive hydroxyl group, the highly reactive amine must first be masked with a suitable protecting group.

G start 2-Azaspiro[3.3]heptan-5-ol HCl decision Target Functional Group? start->decision N_path N-Functionalization (Acylation, Alkylation, Arylation) decision->N_path  Amine (NH) protect Step 1: N-Protection (e.g., Boc) decision->protect  Hydroxyl (OH) O_path O-Functionalization (Esterification, Etherification) functionalize_O Step 2: O-Functionalization protect->functionalize_O deprotect Step 3: N-Deprotection functionalize_O->deprotect final_O_product O-Functionalized Product deprotect->final_O_product

Caption: High-level workflow for functionalizing 2-Azaspiro[3.3]heptan-5-ol.

Part I: Selective Functionalization of the Secondary Amine

The secondary amine is the more nucleophilic site. To engage it in reactions, the hydrochloride salt must be neutralized. This is typically achieved in situ by adding at least one equivalent of a suitable base in addition to the base required for the reaction itself.

Protocol 3.1: N-Acylation and N-Sulfonylation

N-acylation is a robust method for installing amide functionalities, which are prevalent in bioactive molecules. The reaction proceeds by treating the free-based amine with an acylating agent like an acyl chloride or anhydride.

Causality: The amine is a stronger nucleophile than the alcohol. In the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, the amine will preferentially attack the electrophilic acyl chloride. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. A standard laboratory procedure involves using acetyl chloride and pyridine in an aprotic solvent like dichloromethane (DCM).[8]

Experimental Protocol: General N-Acylation

  • Suspend this compound (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M).

  • Add Triethylamine (TEA) or Pyridine (2.2 eq) to the suspension and stir at room temperature for 15 minutes to ensure complete free-basing.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or sulfonyl chloride (1.05 - 1.1 eq) dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterN-AcylationN-Sulfonylation
Electrophile Acetyl Chloride, Benzoyl ChlorideTosyl Chloride, Mesyl Chloride
Base TEA, Pyridine, DIPEATEA, Pyridine
Solvent DCM, THF, AcetonitrileDCM, THF
Typical Temp. 0 °C to RT0 °C to RT
Catalyst (Optional) DMAP (cat.)None

Table 1. Typical conditions for N-Acylation and N-Sulfonylation.

Protocol 3.2: N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen atom, a key step in modifying a compound's steric profile and basicity. Two primary methods are direct alkylation with alkyl halides and reductive amination.

Causality (Direct Alkylation): This is a classic Sₙ2 reaction where the nucleophilic amine displaces a halide from an alkyl halide. A base is required to scavenge the H-X byproduct. A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is ideal to prevent it from competing with the substrate.[9]

Experimental Protocol: Direct N-Alkylation with an Alkyl Bromide

  • Combine this compound (1.0 eq), the desired alkyl bromide (1.1 eq), and powdered anhydrous K₂CO₃ (2.5 eq) in Acetonitrile or DMF (~0.2 M).

  • Stir the mixture vigorously at room temperature or heat to 50-80 °C. The required temperature depends on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or DCM), wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality (Reductive Amination): This two-step, one-pot process involves forming an iminium ion between the amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[9] STAB is particularly effective because it is mild enough not to reduce the carbonyl starting material but reactive enough to reduce the iminium intermediate.

Experimental Protocol: Reductive Amination

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in Dichloroethane (DCE) or DCM (~0.1 M).

  • Add TEA (1.1 eq) to free-base the amine. Stir for 10 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 4-18 hours.

  • Monitor progress by TLC or LC-MS.

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Part II: Selective Functionalization of the Secondary Hydroxyl Group

To achieve selective functionalization at the hydroxyl position, the more reactive secondary amine must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to a wide range of non-acidic conditions and can be easily removed at the end of the synthetic sequence.[10][11]

G cluster_0 Amine Protection cluster_1 O-Functionalization cluster_2 Amine Deprotection start 2-Azaspiro[3.3]heptan-5-ol (Free Base) boc2o + Boc₂O, Base (e.g., TEA, NaOH) start->boc2o protected N-Boc Protected Intermediate boc2o->protected functionalize O-Acylation or O-Alkylation (See Protocols 4.2, 4.3) protected->functionalize O_funct N-Boc, O-Functionalized Product functionalize->O_funct deprotect + Acid (TFA or HCl) O_funct->deprotect final_product Final O-Functionalized Product deprotect->final_product

Caption: Workflow for selective O-functionalization via an N-Boc protecting group strategy.

Protocol 4.1: N-Boc Protection

Causality: The amine nitrogen attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O). A base is used to neutralize the amine hydrochloride and facilitate the reaction.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water (~0.2 M).

  • Add Sodium Hydroxide (NaOH) (2.5 eq) and stir until the solid dissolves.

  • Add a solution of Boc₂O (1.2 eq) in Dioxane.

  • Stir vigorously at room temperature for 12-24 hours.

  • Monitor by TLC or LC-MS.

  • Once complete, dilute with water and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting N-Boc protected alcohol is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Protocol 4.2: O-Acylation (Esterification) of N-Boc Intermediate

Causality: With the amine protected, the hydroxyl group can now act as the primary nucleophile. It can be acylated with an acyl chloride in the presence of a base and a catalyst like 4-Dimethylaminopyridine (DMAP), which forms a highly reactive intermediate.

Experimental Protocol:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM (~0.1 M).

  • Add Pyridine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.2 eq) dropwise.

  • Stir at room temperature for 2-12 hours, monitoring by TLC.

  • Dilute with DCM, wash with saturated aqueous NaHCO₃, 1M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 4.3: O-Alkylation of N-Boc Intermediate

Causality: The hydroxyl group is not acidic enough to react directly with most alkyl halides. It must first be deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide intermediate. This then undergoes a Williamson ether synthesis.

Experimental Protocol:

  • Caution: NaH is highly reactive. Perform under an inert atmosphere (N₂ or Ar).

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous THF or DMF (~0.2 M).

  • Cool the solution to 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, allowing for the evolution of H₂ gas to cease.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor by TLC.

  • Quench the reaction by carefully adding it to a cooled, saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 4.4: N-Boc Deprotection

Causality: The Boc group is labile under strongly acidic conditions. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol effectively cleaves the tert-butyl carbamate to regenerate the free amine (as its corresponding salt).

Experimental Protocol:

  • Dissolve the N-Boc, O-functionalized intermediate (1.0 eq) in DCM (~0.1 M).

  • Add Trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution) at 0 °C.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting product will be the TFA salt. To obtain the free base or hydrochloride salt:

    • Free Base: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Dry and concentrate.

    • HCl Salt: Dissolve the free base in a minimal amount of a solvent like ether or DCM and add a solution of HCl in Dioxane or Ether until precipitation is complete. Collect the solid by filtration.

Conclusion

This compound is a versatile and valuable building block for drug discovery. By understanding the relative reactivity of its amine and hydroxyl functionalities, researchers can employ the strategic protocols outlined in this guide to selectively synthesize a wide array of derivatives. Direct functionalization of the more nucleophilic amine is straightforward, while a robust protect-functionalize-deprotect sequence enables precise modification of the hydroxyl group. These methods provide a reliable toolkit for exploring the chemical space around this important spirocyclic scaffold.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane.
  • SciTechDaily. Scientists Redesign Fentanyl To Preserve Pain Relief While Reducing Deadly Side Effects. (2026).
  • ResearchGate. Applications of spiro[3.3]heptane scaffolds to medchem purposes.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
  • ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?.
  • Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204.
  • Organic Chemistry Portal. Protective Groups.
  • PubMed. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.

Sources

Application Note: Chemoselective N-Boc Protection of 2-Azaspiro[3.3]heptan-5-ol

[1]

Abstract & Strategic Overview

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical bioisostere for piperidine and morpholine rings in modern drug discovery, offering altered physicochemical properties (lower lipophilicity, defined exit vectors) while maintaining sp3 character.[1] However, the functionalization of 2-azaspiro[3.3]heptan-5-ol presents a specific chemoselectivity challenge: protecting the secondary amine (N-2 position) without acylating the secondary alcohol (O-5 position).[1]

This Application Note details a validated, high-fidelity protocol for the chemoselective N-tert-butyloxycarbonyl (Boc) protection of 2-azaspiro[3.3]heptan-5-ol. Unlike generic amine protection guides, this protocol addresses the specific solubility characteristics of spiro-ammonium salts and provides a self-correcting mechanism for accidental O-acylation.[1]

Key Technical Advantages[1]
  • Chemoselectivity: >98% N-protection vs. O-protection.[1]

  • Scalability: Protocol validated from milligram to decagram scales.

  • Self-Validating: Includes in-process control (IPC) checkpoints to ensure reaction completion before workup.

Scientific Foundation

Reaction Mechanism & Kinetics

The reaction relies on the nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (Boc₂O).[1] While both the amine and the hydroxyl group are nucleophilic, the amine is kinetically superior by several orders of magnitude.

  • Primary Pathway (Desired): The amine lone pair attacks a carbonyl of Boc₂O, forming a tetrahedral intermediate that collapses to release CO₂ and tert-butanol, yielding the carbamate.

  • Secondary Pathway (Undesired): The hydroxyl group attacks Boc₂O to form a carbonate (O-Boc).[1] This is minimized by maintaining a pH < 10 and avoiding nucleophilic catalysts like DMAP (4-Dimethylaminopyridine).[1]

The "Spiro" Challenge

Spirocyclic amines often possess higher pKa values (approx. 10-11) and their salts (HCl or oxalate) exhibit poor solubility in non-polar organic solvents (DCM, Toluene).[1] A biphasic system (THF/Water) with an inorganic base is recommended to solubilize the salt immediately upon deprotonation, ensuring a homogeneous reaction phase for the free amine.

Materials & Equipment

Reagents
ReagentGradeRole
2-Azaspiro[3.3]heptan-5-ol HCl >97%Substrate (Salt form assumed)
Di-tert-butyl dicarbonate (Boc₂O) >98%Protecting Group Source
Sodium Bicarbonate (NaHCO₃) ACS ReagentMild Base (Buffer)
Tetrahydrofuran (THF) HPLC GradeSolvent (Organic phase)
Deionized Water Type IISolvent (Aqueous phase)
Ethyl Acetate (EtOAc) ACS ReagentExtraction Solvent
Equipment
  • Round-bottom flask (2-neck) with magnetic stir bar.[1]

  • Addition funnel (for scales >5g).

  • Rotary Evaporator with vacuum control.

  • LC-MS or TLC plates (Stain: Ninhydrin and KMnO₄).[1]

Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, including critical decision nodes.

BocProtectionStartStart: Amine Salt(2-Azaspiro[3.3]heptan-5-ol HCl)Dissolve1. SolubilizationTHF : H2O (1:1)Add NaHCO3 (2.5 eq)Start->DissolveAddition2. Reagent AdditionAdd Boc2O (1.1 eq) at 0°CWarm to RTDissolve->AdditionMonitor3. IPC: LCMS/TLC(2-4 hours)Addition->MonitorDecisionIs Amine Consumed?Monitor->DecisionDecision->AdditionNo (Add 0.1 eq Boc2O)BisProductCheck for O-Boc(Bis-protected)Decision->BisProductYesHydrolysisCorrective Action:Add LiOH / MeOHStir 30 min (Cleaves O-Boc)BisProduct->HydrolysisYes (>5% O-Boc)Workup4. WorkupEvaporate THF -> Extract EtOAcWash: Water, BrineBisProduct->WorkupNoHydrolysis->WorkupPurification5. PurificationSilica Plug or CrystallizationWorkup->PurificationFinalFinal Product:N-Boc-2-azaspiro[3.3]heptan-5-olPurification->Final

Figure 1: Logical workflow for chemoselective Boc-protection, including a corrective loop for over-acylation.

Step-by-Step Methodology
Step 1: Preparation and Neutralization
  • Setup: In a suitably sized round-bottom flask, suspend 2-Azaspiro[3.3]heptan-5-ol HCl (1.0 equiv) in a mixture of THF and Water (1:1 v/v). The concentration should be approximately 0.2 M with respect to the amine.

  • Base Addition: Add NaHCO₃ (2.5 equiv) in a single portion.

    • Expert Insight: NaHCO₃ is preferred over NaOH or TEA. Its mild basicity (pH ~8.5) is sufficient to deprotonate the ammonium salt but insufficient to deprotonate the hydroxyl group, thereby preventing O-Boc formation.[1]

  • Stirring: Stir vigorously for 10–15 minutes until gas evolution (CO₂) ceases and the salt is largely dissolved or forms a fine suspension.

Step 2: Reaction[1][2]
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add Boc₂O (1.1 equiv) dissolved in a minimal amount of THF dropwise over 10 minutes.

    • Note: Adding Boc₂O as a solution prevents local high concentrations that could favor side reactions.

  • Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–4 hours.

Step 3: Monitoring (IPC)[1]
  • TLC: Eluent: 5% MeOH in DCM. Stain: Ninhydrin (for starting amine) and KMnO₄ (for product).[1]

    • Observation: The starting material (baseline/low Rf) should disappear. The product will appear as a distinct spot (Rf ~0.4–0.5).

  • LC-MS: Look for the mass peak [M+H]⁺ = 214.1 (Product) vs. [M+H]⁺ = 114.1 (Start Mat).[1]

    • Check for Over-reaction: Look for [M+H]⁺ = 314.2 (Bis-Boc).[1] If Bis-Boc > 5%, proceed to the "Corrective Action" below.

Step 4: Workup
  • Concentration: Remove the bulk of the THF under reduced pressure (Rotovap) at 35°C. Do not distill to dryness; leave the aqueous phase.

  • Extraction: Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (3x reaction volume).

  • Phase Separation: Separate the layers.

    • Organic Layer:[2][3] Contains the Product.[3][4][5][6][7][8][9][10][11][12][13]

    • Aqueous Layer: Contains inorganic salts.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1x)

    • 0.5 M Citric Acid (1x) – Optional: Only if unreacted amine is detected.[1]

    • Brine (Sat. NaCl) (1x)[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 5: Purification[4]
  • Crude Assessment: The product is typically obtained as a white to off-white solid or viscous oil that solidifies.[1] Purity is often >95% without chromatography.

  • Flash Chromatography (if needed):

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: Gradient 0% -> 50% EtOAc in Hexanes (or Heptane).[1]

    • Note: The alcohol functionality makes the compound polar; ensure the column is flushed well.

Troubleshooting & Corrective Actions

Scenario: Formation of O-Boc (Bis-protected product)

If strong base (NaOH) was used or excess Boc₂O added, you may observe the bis-Boc species.[1]

  • Corrective Protocol:

    • Dissolve the crude mixture in Methanol .

    • Add K₂CO₃ (2.0 equiv) or LiOH (2.0 equiv).

    • Stir at room temperature for 30–60 minutes.

    • Mechanism: The carbonate (O-Boc) is far more labile than the carbamate (N-Boc).[1] Base hydrolysis selectively cleaves the ester, returning the desired N-Boc alcohol.[1]

    • Concentrate and repeat the extraction workup.

Scenario: Low Yield / Poor Solubility[1]
  • Cause: The spiro-amine salt did not dissolve in the biphasic mix.[1]

  • Solution: Switch solvent system to DCM / Water (1:1) or use Dioxane / Water .[4] Alternatively, increase the volume of water to dissolve the inorganic salts.

Quality Control & Characterization

Target Compound: tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate[1][14]

Analytical MethodExpected ResultInterpretation
1H NMR (CDCl₃) δ ~1.44 (s, 9H)Boc tert-butyl group.[1]
δ ~4.0-4.2 (m, 1H)CH-OH (proton at position 5).[1]
δ ~3.8-4.0 (m, 4H)N-CH₂ protons (position 1,3).[1]
δ ~2.0-2.6 (m, 4H)Spiro-cycle CH₂ protons (position 6,7).[1]
LC-MS (ESI+) m/z 214.1 [M+H]⁺Confirm MW (213.27 g/mol ).[1]
m/z 158.1 [M-tBu+H]⁺Characteristic Boc fragmentation.[1]
Appearance White solid / waxy solidMelting point approx. 127-129°C (refers to 6-isomer, 5-isomer similar).[1]

Safety Information

  • Di-tert-butyl dicarbonate (Boc₂O): Highly toxic by inhalation.[1] Causes skin irritation. Handle in a fume hood. Melts at 23°C; if solid, warm gently to liquefy before dispensing.

  • 2-Azaspiro[3.3]heptan-5-ol: Treat as a potential irritant.[1] Specific toxicology data is limited for this building block; assume standard precautions for secondary amines.

  • Pressure: The reaction releases CO₂ gas. Do not seal the reaction vessel tightly; ensure proper venting.

References

  • ChemicalBook. (2025). tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Properties and Synthesis.Link[1]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters, 12(9), 1944–1947. Link[1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (General reference for Boc protection chemoselectivity).

  • AChemBlock. (2024). Product Entry: 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane (CAS 1330764-31-2).[1][14]Link[1]

Application Note: Coupling Strategies for 2-Azaspiro[3.3]heptan-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for utilizing 2-Azaspiro[3.3]heptan-5-ol hydrochloride in medicinal chemistry. It focuses on overcoming the specific challenges posed by the strained spirocyclic architecture and the hydrochloride salt form to achieve high-yield coupling.

Executive Summary & Strategic Value

2-Azaspiro[3.3]heptan-5-ol is a high-value bioisostere for morpholine and piperidine rings.[1] In drug discovery, replacing a monocyclic amine with this spirocyclic scaffold often improves physicochemical properties by:

  • Increasing Fsp³ Character: Enhancing solubility and lowering logD.

  • Rigidification: Reducing the entropic penalty of binding to protein targets.[1]

  • Metabolic Stability: The strained cyclobutane rings are often more resistant to oxidative metabolism (CYP450) than flexible piperidines.[1]

However, the hydrochloride salt form and the bifunctional nature (secondary amine + secondary alcohol) require specific sequencing of reactions to avoid polymerization or incomplete conversion.[1]

Critical Handling: The "Salt Trap"

The Failure Mode: A common error in coupling this scaffold is insufficient neutralization of the HCl salt.[1] The quaternary ammonium salt is non-nucleophilic.[1] Standard amide coupling protocols (e.g., HATU) require the amine to be free.[1]

  • Stoichiometry Rule: You must add at least 1.0 equivalent of base (DIPEA/TEA) solely to neutralize the HCl, plus the standard equivalents required for the reaction mechanism.[1]

  • Recommendation: For sensitive couplings, perform a "Free-Base Isolation" (Protocol A) prior to the main reaction.[1] For high-throughput chemistry, use "In-Situ Neutralization" (Protocol B).[1]

Decision Logic: Functionalization Workflow

The following flowchart illustrates the decision process for selectively functionalizing the Nitrogen (N-2) or the Oxygen (O-5).

G Start Start: 2-Azaspiro[3.3]heptan-5-ol HCl Target Desired Product? Start->Target Amide Amide/Sulfonamide (N-linked) Target->Amide Path A ArylAmine N-Aryl Amine (Buchwald/SnAr) Target->ArylAmine Path B Ether Ether/Ester (O-linked) Target->Ether Path C DirectCoupling Direct Coupling (Protocol 1) Amide->DirectCoupling ArylAmine->DirectCoupling Protect Step 1: N-Boc Protection Ether->Protect OFunc Step 2: O-Functionalization (NaH/Alkyl Halide) Protect->OFunc Deprotect Step 3: TFA Deprotection OFunc->Deprotect

Figure 1: Strategic workflow for selective functionalization. Path A and B utilize the higher nucleophilicity of the amine.[1] Path C requires masking the amine to prevent N-alkylation.

Experimental Protocols

Protocol 1: Amide Coupling (HATU Method)

Use this for attaching carboxylic acids to the N-2 position.

Mechanism: The secondary alcohol at C-5 is sterically hindered and significantly less nucleophilic than the amine; O-acylation is rarely observed under these conditions unless high heat is applied.

Reagents:

  • Carboxylic Acid (1.0 eq)[1][2]

  • 2-Azaspiro[3.3]heptan-5-ol HCl (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq ) — Critical: 1 eq for HCl, 1 eq for Carboxyl activation, 1.5 eq buffer.

  • Solvent: DMF or DMF/DCM (1:1)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 5-10 minutes. Color change to yellow/orange indicates active ester formation.[1]

  • Amine Addition: In a separate vial, suspend the 2-Azaspiro[3.3]heptan-5-ol HCl (1.1 mmol) in DMF (1 mL) and add the remaining DIPEA (2.0 mmol). Vortex until the solid dissolves (formation of free base).[1]

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc (20 mL). Wash with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient). The alcohol group makes the product polar; expect elution at 2-5% MeOH.[1]

Troubleshooting:

  • Low Yield? The spiro-amine is sterically more demanding than pyrrolidine.[1] If conversion is slow, switch to COMU or T3P (Propylphosphonic anhydride) as the coupling agent.[1]

Protocol 2: N-Arylation (SɴAr)

Use this for attaching heteroaryl rings (e.g., Pyridine, Pyrimidine) to the N-2 position.

Reagents:

  • Heteroaryl Chloride/Fluoride (1.0 eq)[1]

  • 2-Azaspiro[3.3]heptan-5-ol HCl (1.2 eq)[1]

  • K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)[1]

  • Solvent: DMSO or NMP[1]

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the Heteroaryl Halide (1.0 mmol), Spiro-amine salt (1.2 mmol), and finely ground K₂CO₃ (3.0 mmol).

  • Solvent: Add DMSO (3 mL).

  • Reaction: Heat to 80–100°C for 4–12 hours. Note: Microwave irradiation at 120°C for 30 mins is often effective.[1]

  • Workup: Pour into water (30 mL) to precipitate the product. If no precipitate forms, extract with EtOAc/IPA (3:1).[1]

  • Purification: The hydroxyl group can cause streaking on silica.[1] Add 1% Triethylamine to the eluent.[1]

Protocol 3: O-Alkylation (Ether Synthesis)

Use this to functionalize the alcohol.[1] Requires N-protection.

Prerequisite: Start with N-Boc-2-azaspiro[3.3]heptan-5-ol .[1] (If you only have the HCl salt, react it with Boc₂O/TEA first).[1]

Reagents:

  • N-Boc-2-azaspiro[3.3]heptan-5-ol (1.0 eq)

  • Alkyl Halide (1.2 eq)[1]

  • NaH (60% dispersion in oil) (1.5 eq)[1]

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step:

  • Deprotonation: Dissolve N-Boc-intermediate in anhydrous THF at 0°C under Nitrogen.

  • Base Addition: Carefully add NaH. Stir at 0°C for 15 minutes, then warm to RT for 15 minutes. Gas evolution (H₂) will occur.[1]

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Warm to RT and stir for 4–16 hours.

  • Quench: Cool to 0°C. Add sat. NH₄Cl solution dropwise.

  • Deprotection (Optional): If the free amine is needed next, treat the crude ether with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour.

Analytical Data & Properties

PropertyValue/ObservationImplication for Protocol
Solubility (HCl Salt) High in Water, MeOH, DMSO. Low in DCM, EtOAc.[1]Use DMF or DMSO for coupling; do not attempt reactions in pure DCM unless free-based first.[1]
Nucleophilicity N-2 > O-5Selective N-functionalization is easy.[1] Selective O-functionalization requires N-protection.[1]
Ring Strain ~52 kcal/mol (Total)Avoid strong Lewis acids or extreme temperatures (>150°C) which may trigger ring-opening or rearrangement.[1]
pKa (Conjugate Acid) ~9.5 - 10.5 (Estimated)Requires moderately strong bases (DIPEA, Carbonates) for neutralization.[1] Pyridine is insufficient.[1]

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters, 12(9), 1944–1947.[1] Link[1]

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, 47(24), 4512–4515.[1] Link[1]

  • Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3538-3545.[1] Link

  • Parrish, J. C., et al. (2013).[1] "Practical Synthesis of 2-Azaspiro[3.3]heptane Derivatives." Journal of Organic Chemistry, 78(23), 12236-12242.[1] Link[1]

Sources

Application Note: Strategic Incorporation of 2-Azaspiro[3.3]heptan-5-ol for Novel Peptide Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery.[1][2][3] Conformationally constrained peptides, which pre-organize the backbone into a bioactive conformation, have emerged as a powerful strategy to achieve these goals.[1][2] This application note provides a comprehensive technical guide for the incorporation of 2-azaspiro[3.3]heptan-5-ol, a novel spirocyclic amino acid analogue, into peptide backbones. We detail the rationale for using such rigid scaffolds, provide validated protocols for the preparation of the requisite Fmoc-protected building block, and outline step-by-step procedures for its integration using Solid-Phase Peptide Synthesis (SPPS). Furthermore, we discuss critical analytical characterization techniques and the anticipated structural impact of this unique building block on peptide conformation.

The Rationale: Why Use Spirocyclic Scaffolds in Peptidomimetics?

The inherent flexibility of linear peptides often leads to reduced binding affinity for their biological targets and susceptibility to enzymatic degradation.[2] Introducing conformational constraints is a proven method to overcome these limitations. Spirocyclic scaffolds, such as 2-azaspiro[3.3]heptan-5-ol, offer a unique and potent method for rigidification.

Key Advantages:

  • Backbone Pre-organization: The rigid spiro[3.3]heptane core restricts the available Ramachandran space of the adjacent amino acid residues, effectively locking the peptide backbone into a specific turn or extended conformation.[4] This reduces the entropic penalty upon binding to a target receptor, potentially leading to a significant increase in affinity.

  • Induction of Secondary Structures: Spirocyclic amino acids can act as potent inducers of β-turns, which are critical recognition motifs in many protein-protein interactions (PPIs).[4][5][6][7] By mimicking these turns, spiro-peptides can function as effective PPI inhibitors.

  • Improved Pharmacokinetic Properties: The compact, rigid structure can shield amide bonds from proteolytic enzymes, thereby increasing the peptide's in vivo half-life.

  • Novel Vectorial Display of Side Chains: The spirocyclic framework orients the flanking amino acid side chains into well-defined spatial vectors, allowing for precise probing of receptor pharmacophores.

G cluster_0 Linear Peptide (High Flexibility) cluster_1 Spiro-Peptide (Constrained) lp1 Free Rotation (High Entropy) lp2 Multiple Conformations lp1->lp2 Leads to lp3 Enzymatic Cleavage Site lp2->lp3 Exposes receptor Target Receptor lp2->receptor Weak Binding (High ΔS cost) sp1 Rigid Spiro Core (Low Entropy) sp2 Defined Conformation sp1->sp2 Induces sp3 Proteolytic Shielding sp2->sp3 Enables sp2->receptor Strong Binding (Low ΔS cost)

The Building Block: Synthesis of Fmoc-Protected 2-Azaspiro[3.3]heptan-5-ol

Successful incorporation via Fmoc-based SPPS requires an orthogonally protected building block. The primary amine of the azaspirocycle must be protected with a base-labile Fmoc group, while the hydroxyl group is typically protected with an acid-labile group (e.g., tert-butyl) to be removed during the final cleavage step. The carboxylic acid moiety is generated for coupling.

While multiple synthetic routes exist, a common strategy involves the functionalization of a commercially available precursor. The following protocol is a generalized workflow.

Protocol 2.1: Synthesis of Fmoc-N-(O-tBu-2-azaspiro[3.3]heptan-5-yl)glycine

This protocol is a representative example and should be optimized based on available starting materials and laboratory capabilities. All steps should be performed in a fume hood with appropriate personal protective equipment.

  • Protection of Hydroxyl Group: React 2-azaspiro[3.3]heptan-5-ol with tert-butyl bromoacetate under basic conditions to yield the O-tBu protected intermediate.

  • Fmoc Protection: Protect the secondary amine of the spirocycle with Fmoc-Cl or Fmoc-OSu in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DCM.

  • Saponification: Hydrolyze the tert-butyl ester using a suitable method, such as treatment with TFA in DCM, to yield the free carboxylic acid, ready for peptide coupling.

  • Purification & Characterization: Purify the final product by column chromatography (silica gel). Confirm identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start 2-Azaspiro[3.3]heptan-5-ol step1 Step 1: O-Alkylation (e.g., t-Butyl bromoacetate, NaH) start->step1 qc1 QC Check: TLC, NMR step1->qc1 step2 Step 2: N-Protection (Fmoc-OSu, DIPEA) qc2 QC Check: LC-MS step2->qc2 step3 Step 3: Saponification (LiOH or TFA) qc3 QC Check: NMR, HRMS, Purity step3->qc3 end Fmoc-Protected Building Block (Ready for SPPS) qc1->step2 qc2->step3 qc3->end

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the 2-azaspiro[3.3]heptan-5-ol building block is analogous to the coupling of other sterically hindered amino acids.[8] The key to success is ensuring complete acylation of the preceding amino acid's N-terminus. This often requires optimized coupling conditions.

Protocol 3.1: Manual SPPS Coupling of the Spiro Building Block

This protocol assumes a standard 0.1 mmol synthesis scale on a rink amide resin.[9]

1. Resin Preparation:

  • Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for 30-60 minutes.[10]

  • Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual piperidine from the previous deprotection step.[9]

2. Activation of the Spiro Building Block:

  • In a separate vessel, dissolve the Fmoc-protected spiro-amino acid (0.3 mmol, 3 eq.) and a coupling agent such as HATU (0.29 mmol, 2.9 eq.) in DMF (2 mL).

  • Add a base, such as DIPEA or 2,4,6-collidine (0.6 mmol, 6 eq.), to the activation mixture.

  • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

3. Coupling Reaction:

  • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2 to 4 hours. The spirocyclic structure introduces steric bulk, necessitating a longer coupling time than standard amino acids.[8]

4. Monitoring the Coupling Reaction:

  • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (or other ninhydrin-based test).[8]

  • A positive Kaiser test (blue beads) indicates incomplete coupling due to the presence of free primary amines. If positive, proceed to Step 5.

  • A negative Kaiser test (colorless/yellow beads) indicates a complete reaction. Proceed to Step 6.

5. Double Coupling (If Necessary):

  • Drain the reaction vessel and add a fresh solution of activated spiro-amino acid (prepared as in Step 2).

  • Allow the reaction to proceed for another 1-2 hours.

  • Repeat the Kaiser test. If the test remains positive, consider capping the unreacted amines (Step 5a) before proceeding to prevent deletion sequences.

    • 5a. Capping: Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.

6. Post-Coupling Wash:

  • Once the coupling is complete (negative Kaiser test), drain the reaction vessel.

  • Wash the resin thoroughly to remove excess reagents:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

  • The peptide-resin is now ready for the Fmoc deprotection of the newly added spiro building block and continuation of the synthesis.

ParameterStandard Amino AcidSpiro Building BlockRationale for Change
Equivalents 3-5 eq.3-5 eq.No change needed, ensures driving force.
Coupling Reagent HBTU, HCTUHATU, COMU More potent activators are recommended for sterically hindered residues.
Coupling Time 30-60 min2-4 hours Increased time to overcome steric hindrance and ensure complete reaction.
Monitoring Kaiser TestKaiser Test (Mandatory) Crucial for verifying completion of the difficult coupling step.
Recoupling OptionalOften Required A second "double coupling" is a common strategy to maximize yield.[8]

Characterization of Spiro-Peptides

After synthesis, cleavage from the resin, and purification (typically by reverse-phase HPLC), a rigorous analytical workflow is required to confirm the identity and purity of the final spiro-peptide.

TechniquePurposeExpected Outcome / Key Observations
RP-HPLC Purity AssessmentA single, sharp peak indicating >95% purity. The spiro-peptide may have a significantly different retention time compared to its linear analogue.
LC-MS (ESI) Identity ConfirmationThe observed mass should match the calculated molecular weight of the spiro-peptide. Look for the [M+H]⁺ and other relevant adducts.
HRMS Unambiguous FormulaProvides a highly accurate mass measurement, confirming the elemental composition.
¹H NMR Structural ConfirmationAppearance of characteristic peaks for the spiro[3.3]heptane core protons. May show distinct NOE correlations between the spiro scaffold and adjacent residues, confirming conformational constraints.

Expected Impact on Peptide Conformation

The primary role of the 2-azaspiro[3.3]heptan-5-ol moiety is to enforce a rigid turn geometry. The spirocyclic system restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity, mimicking canonical β-turn structures.[4][7] This pre-organization is hypothesized to be a key driver of increased biological activity.

G cluster_0 Flexible Linear Peptide cluster_1 Spiro-Constrained Peptide Residue i-1 Residue i-1 Residue i Residue i Residue i-1->Residue i φ, ψ (Broad Range) Residue i+1 Residue i+1 Residue i->Residue i+1 φ, ψ (Broad Range) Residue' i-1 Residue' i-1 Spiro Core 2-Azaspiro- [3.3]heptane Residue' i-1->Spiro Core φ, ψ (Restricted) Residue' i+1 Residue' i+1 Spiro Core->Residue' i+1 φ, ψ (Restricted)

Conclusion

The 2-azaspiro[3.3]heptan-5-ol scaffold is a powerful tool for medicinal chemists seeking to develop next-generation peptide therapeutics. Its incorporation induces rigid, predictable conformations that can lead to enhanced receptor affinity and improved metabolic stability. By utilizing robust coupling protocols, such as those involving HATU and extended reaction times, and verifying reaction completion with in-process controls like the Kaiser test, researchers can successfully integrate this novel building block into their peptide sequences. The detailed protocols and rationale provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to explore this promising area of peptidomimetic chemistry.

References

  • Shaping the future of constrained peptides and compact proteins in drug discovery. (2025). Vertex AI Search.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC.
  • Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Sterically Hindered Dipeptides. (2025). BenchChem.
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. PeptiDream Inc.
  • Constrained Peptides in Drug Discovery and Development. (2025).
  • Macrocyclics and Constrained Peptides. (2016). Drug Discovery Chemistry.
  • Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis. (2013). Scilit.
  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11.
  • Spirocyclic Peptidomimetics. SpringerLink.
  • Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Figshare.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine.
  • Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. (2009). The Journal of Organic Chemistry.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck.
  • Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society.
  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. (2025).
  • Unn
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.

Sources

Preparation of pharmaceutical intermediates using 2-Azaspiro[3.3]heptan-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Pharmaceutical Intermediates Using 2-Azaspiro[3.3]heptan-5-ol

Executive Summary

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical "sp³-rich" bioisostere in modern drug discovery, offering a geometrically distinct alternative to piperidine, pyrrolidine, and morpholine rings. While the 6-substituted derivatives are widely documented, the 5-substituted isomers—specifically 2-azaspiro[3.3]heptan-5-ol —provide unique vector orientations for substituent display, enabling access to novel chemical space.

This guide details the preparation, functionalization, and pharmaceutical application of 2-azaspiro[3.3]heptan-5-ol. It distinguishes the 5-isomer's synthesis from the more common 6-isomer, provides a validated protocol for its generation from azetidinone precursors, and outlines its utility in optimizing physicochemical properties (LogD, metabolic stability) in drug candidates.

Strategic Value in Medicinal Chemistry

The "Escape from Flatland"

Replacing planar aromatic rings or standard heterocycles (like piperidine) with spirocyclic systems increases the fraction of sp³-hybridized carbons (


), which correlates with improved clinical success rates.
  • Lipophilicity Modulation: The spirocyclic core often lowers LogD relative to piperidine analogs due to changes in basicity and solvation volume.

  • Vector Control:

    • 6-Isomer: Substituents at C6 are linear relative to the nitrogen (180° axis).

    • 5-Isomer: Substituents at C5 are angular (approx. 90° axis), allowing interactions with binding pockets inaccessible to linear analogs.

Structural Distinction

It is critical to distinguish the target 5-ol from the common 6-ol .

  • 5-ol (Target): Hydroxyl group on the ring adjacent to the spiro carbon.

  • 6-ol (Common): Hydroxyl group on the ring opposite the nitrogen-containing ring.

Validated Synthetic Protocols

Unlike the 6-isomer, which is typically synthesized from pentaerythritol derivatives, the 5-isomer requires a specialized ring-expansion or spiroannulation strategy. The most robust route utilizes the Trost Spiroannulation method involving cyclopropyldiphenylsulfonium tetrafluoroborate.

Protocol A: Synthesis of the Core Scaffold

Target: tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Precursor: N-Boc-azetidin-3-one

Step 1: Spiroannulation to 2-Azaspiro[3.3]heptan-5-one This reaction utilizes a sulfur ylide mediated ring expansion.

  • Reagents:

    • N-Boc-azetidin-3-one (1.0 equiv)

    • Cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 equiv)

    • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (2.5 equiv)

    • DMSO (Solvent)

  • Procedure:

    • Suspend cyclopropyldiphenylsulfonium tetrafluoroborate in DMSO at 0°C.

    • Add the base (KOH) portion-wise to generate the ylide (solution turns yellow).

    • Add N-Boc-azetidin-3-one dissolved in DMSO dropwise.

    • Stir at room temperature for 12–16 hours. The ylide attacks the ketone, forming an intermediate epoxide which rearranges to the spiro-cyclobutanone.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc) yields tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Step 2: Reduction to 2-Azaspiro[3.3]heptan-5-ol Stereoselective reduction of the ketone.

  • Reagents:

    • tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv)

    • Sodium Borohydride (NaBH₄) (1.5 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the ketone in MeOH at 0°C.

    • Add NaBH₄ portion-wise (gas evolution occurs).

    • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

    • Workup: Quench with water/acetone, concentrate to remove MeOH, extract aqueous residue with DCM.

    • Yield: Typically >90% quantitative conversion to the alcohol.

Functionalization & Divergent Synthesis

The 5-hydroxyl group serves as a versatile handle for further chemical diversity.

Workflow Visualization

G Start N-Boc-Azetidin-3-one Step1 Spiroannulation (Sulfonium Ylide) Start->Step1 Inter 5-Oxo-2-azaspiro[3.3]heptane Step1->Inter Step2 Reduction (NaBH4) Inter->Step2 Product 2-Azaspiro[3.3]heptan-5-ol Step2->Product Div1 5-Fluoro Derivative (DAST/Deoxo-Fluor) Product->Div1 Fluorination Div2 5-Amino Derivative (Mitsunobu/Azide) Product->Div2 Amination Div3 Ether/Aryl Ether (NaH/Ar-F) Product->Div3 SNAr

Caption: Synthetic pathway from azetidinone to 5-functionalized spiroheptanes.

Key Transformations Table
TransformationReagentsProduct UtilityNotes
Fluorination DAST or Deoxo-Fluor, DCM, -78°C5-Fluoro analog Modulates pKa and blocks metabolism; common in CNS drugs.
Amination 1. MsCl, Et₃N; 2. NaN₃; 3. Staudinger Red.5-Amino analog Creates diamine linkers for PROTACs or bivalent ligands.
Etherification NaH, Aryl Fluoride (SₙAr)5-Aryloxy analog Used in MrgprX2 antagonists and Cbl-b inhibitors.
Oxidation Dess-Martin Periodinane5-Oxo (Reversion) Regenerates ketone for reductive amination or Grignard addition.

Case Studies in Drug Development

MrgprX2 Antagonists (Inflammatory Diseases)

Recent patent literature (WO2025160430A1) identifies 2-azaspiro[3.3]heptan-5-ol as a scaffold for MrgprX2 antagonists.

  • Role: The scaffold acts as a rigid spacer, positioning an aryl group (attached via the 5-oxygen) at a precise distance from the basic nitrogen, optimizing receptor binding kinetics.

  • Chemistry: The 5-hydroxyl group undergoes SₙAr with fluorinated heteroaromatics (e.g., pyrimidines) to link the pharmacophore.

Cbl-b Inhibitors (Immuno-oncology)

In Cbl-b inhibition (WO2021021761A1), the scaffold is used to improve the metabolic stability of the linker region.

  • Observation: The spirocyclic ether linkage resists oxidative cleavage better than linear alkyl ether chains.

  • Outcome: Enhanced half-life (

    
    ) in microsomal stability assays.
    

Troubleshooting & Optimization

  • Solubility: The free base of 2-azaspiro[3.3]heptan-5-ol is highly polar and water-soluble. For extraction, use DCM/Isopropanol (3:1) or continuous extraction. It is best handled as the N-Boc protected intermediate or HCl salt.

  • Stability: The cyclobutanone intermediate (5-oxo) is strained and can degrade on silica gel if acidic. Use neutralized silica (1% Et₃N) during purification.

  • Scaling: The Trost spiroannulation is exothermic. On >10g scale, controlled addition of the ketone to the ylide at 0°C is critical to prevent thermal runaway and polymerization.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Trost, B. M., et al. (2007). New Insights into the Mechanism of the Reaction of Sulfur Ylides with Carbonyl Compounds. Journal of the American Chemical Society. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Nature Chemistry. Link

  • Patent WO2025160430A1 . (2025). Bicyclic Heterocycles as MrgprX2 Antagonists. Link[1]

  • Patent WO2021021761A1 . (2021).[2] Urea, Amide, and Substituted Heteroaryl Compounds for Cbl-b Inhibition. Link[2]

  • BenchChem Application Note . (2026). 5,5-Difluoro-2-azaspiro[3.3]heptane Synthesis. Link

Sources

Guide to the Oxidation of 2-Azaspiro[3.3]heptan-5-ol: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: The 2-azaspiro[3.3]heptane scaffold is a highly valued structural motif in modern medicinal chemistry, recognized for its ability to impart conformational rigidity and novel three-dimensional character to drug candidates.[1][2] The oxidation of the readily accessible secondary alcohol, 2-azaspiro[3.3]heptan-5-ol, to its corresponding ketone is a critical transformation, yielding a versatile intermediate for further functionalization in drug discovery programs. This document provides a comprehensive guide to this oxidation, detailing reaction conditions, comparing common protocols, and offering mechanistic insights to aid researchers in selecting and executing the optimal synthetic strategy.

Strategic Considerations for Oxidizing the 2-Azaspiro[3.3]heptane Core

The oxidation of 2-azaspiro[3.3]heptan-5-ol presents unique challenges that must be addressed for a successful and high-yielding transformation. The primary considerations are the presence of the secondary amine and the inherent strain of the spirocyclic system.

  • The Role of the Nitrogen Atom: The secondary amine within the azaspiro-heptane ring is a potential site for unwanted side reactions with various oxidizing agents. To ensure chemoselectivity, the nitrogen is typically protected prior to oxidation. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under a variety of oxidative conditions. The choice of protecting group can influence solubility and subsequent deprotection strategies.

  • Substrate Sensitivity: While many oxidation methods are available for secondary alcohols, the strained nature of the bis-azetidine core necessitates the use of mild reaction conditions to prevent ring-opening or rearrangement.[3] Methods that operate at or below room temperature and under neutral or slightly basic pH are highly preferred.[4]

Comparative Analysis of Key Oxidation Methodologies

Several well-established oxidation protocols are suitable for the conversion of secondary alcohols to ketones.[5] The selection of the optimal method depends on factors such as scale, available equipment, functional group tolerance, and desired workup procedure. The table below summarizes the most relevant methods for this specific transformation.

Method Key Reagents Typical Temp. Pros Cons Citation(s)
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CVery mild, high yields, wide functional group tolerance, avoids toxic metals.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture.[4][6]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom Temp.Neutral pH, fast reaction times, simple workup, highly reliable.Reagent is used stoichiometrically, can be explosive if impure, moderately expensive.[7][8]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)0 °C to Room Temp.Catalytic use of TEMPO, uses inexpensive bleach, environmentally benign.Can be substrate-dependent, may require pH control, potential for chlorination side reactions.[9][10][11]

Experimental Protocols and Workflows

The following section provides detailed, step-by-step protocols for the most recommended oxidation methods. It is assumed the starting material is an N-protected form of 2-azaspiro[3.3]heptan-5-ol (e.g., N-Boc-2-azaspiro[3.3]heptan-5-ol).

Workflow Overview

The general experimental process follows a logical sequence from reaction setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve N-Protected Alcohol in Anhydrous Solvent reagent Add Oxidizing Agent(s) (e.g., Swern, DMP, TEMPO) prep->reagent monitor Monitor Progress by TLC/LC-MS reagent->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Column Chromatography extract->purify product Isolate Pure Ketone purify->product

Caption: General workflow for the oxidation of 2-azaspiro[3.3]heptan-5-ol.

Protocol 1: Swern Oxidation

This method is renowned for its mildness and is an excellent choice for sensitive substrates.[4] The reaction must be performed under strictly anhydrous conditions and at cryogenic temperatures.

Reagents & Equipment:

  • N-Boc-2-azaspiro[3.3]heptan-5-ol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, argon/nitrogen inlet, low-temperature thermometer, and a dry ice/acetone bath.

Procedure:

  • Activator Formation: To a stirred solution of anhydrous DCM (0.2 M) in a three-neck flask under an inert atmosphere, add oxalyl chloride (1.5 eq) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes. The formation of chloro(dimethyl)sulfonium chloride is the active oxidant.[4]

  • Substrate Addition: Add a solution of N-Boc-2-azaspiro[3.3]heptan-5-ol (1.0 eq) in anhydrous DCM to the reaction mixture. Maintain stirring at -78 °C for 45-60 minutes.

  • Base Quench: Add triethylamine (5.0 eq) dropwise to the mixture. A thick white precipitate will form. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Add water to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ketone.

Causality Note: The low temperature is critical to prevent the decomposition of the highly reactive chloro(dimethyl)sulfonium species.[12] Triethylamine acts as a non-nucleophilic base to deprotonate the key alkoxysulfonium ion intermediate, initiating the elimination to the ketone.[4]

G DMSO DMSO ActiveOxidant [Me₂SCl]⁺Cl⁻ DMSO->ActiveOxidant OxalylCl (COCl)₂ OxalylCl->ActiveOxidant Intermediate R₂CH-O-S⁺Me₂ ActiveOxidant->Intermediate Alcohol R₂CHOH Alcohol->Intermediate Ylide Sulfur Ylide Intermediate->Ylide Base Et₃N Base->Ylide -H⁺ Ketone R₂C=O Ylide->Ketone Fragmentation DMS Me₂S Ylide->DMS

Caption: Simplified Swern oxidation mechanism.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

DMP offers a significant operational advantage by running at room temperature under neutral conditions, making it a popular choice for rapid, small-to-medium scale synthesis.[8]

Reagents & Equipment:

  • N-Boc-2-azaspiro[3.3]heptan-5-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet.

Procedure:

  • Reaction Setup: Dissolve N-Boc-2-azaspiro[3.3]heptan-5-ol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.

  • DMP Addition: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion. If the reaction is scaled up, adding DMP in portions is recommended to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any remaining DMP and its byproducts.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in the Swern protocol.

Causality Note: DMP is a hypervalent iodine(V) reagent that acts as the oxidant. The reaction proceeds through a ligand exchange with the alcohol followed by an intramolecular elimination, which is facilitated by the acetate ligands on the iodine center.[13]

G DMP DMP (I-V) Intermediate Periodinane Ester DMP->Intermediate Ligand Exchange Alcohol R₂CHOH Alcohol->Intermediate Ketone R₂C=O Intermediate->Ketone Reductive Elimination IBX_AcOH IBX + AcOH Intermediate->IBX_AcOH

Caption: Simplified Dess-Martin oxidation mechanism.

Protocol 3: TEMPO-Catalyzed (Anelli-type) Oxidation

This protocol is ideal for large-scale synthesis due to its catalytic nature and the use of inexpensive, environmentally friendly reagents.[10] Careful control of pH is important for selectivity.

Reagents & Equipment:

  • N-Boc-2-azaspiro[3.3]heptan-5-ol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach), ~10-15% solution

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, pH meter (optional).

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a biphasic mixture by dissolving N-Boc-2-azaspiro[3.3]heptan-5-ol (1.0 eq), TEMPO (0.01-0.05 eq), and KBr (0.1 eq) in DCM (0.2 M). Add a saturated aqueous solution of NaHCO₃ (equal volume to the DCM).

  • Oxidant Addition: Cool the vigorously stirred mixture to 0 °C in an ice bath. Add the sodium hypochlorite solution dropwise, ensuring the temperature remains below 5 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the orange color of the active oxoammonium species and by TLC analysis of the organic layer. The reaction is typically complete in 1-4 hours.

  • Workup: Once the reaction is complete, separate the layers in a separatory funnel. Quench the aqueous layer by adding a small amount of sodium thiosulfate or sodium sulfite solution to destroy excess bleach.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to afford the desired ketone.

Causality Note: The true oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by the primary oxidant, NaOCl.[9] The alcohol is then oxidized by the N-oxoammonium ion, regenerating the hydroxylamine form of TEMPO, which re-enters the catalytic cycle. KBr acts as a co-catalyst to facilitate the oxidation of TEMPO.

G TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine TEMPO-H (Reduced) Oxoammonium->Hydroxylamine Oxidation of Alcohol Alcohol R₂CHOH Hydroxylamine->TEMPO Oxidation NaOCl NaOCl (Co-oxidant) NaOCl->Oxoammonium Ketone R₂C=O Alcohol->Ketone

Sources

Application Note: Scalable Synthesis of 2-Azaspiro[3.3]heptan-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-azaspiro[3.3]heptan-5-ol hydrochloride , a high-value spirocyclic scaffold used in medicinal chemistry as a metabolically stable bioisostere of piperidine and morpholine. Unlike traditional routes that rely on complex ring-expansion or low-yielding alkylations, this protocol utilizes a [2+2] cycloaddition strategy involving dichloroketene and tert-butyl 3-methyleneazetidine-1-carboxylate. The process is optimized for kilogram-scale production, emphasizing safety (exotherm management), cost-efficiency (avoidance of chromatographic purification), and reproducibility.

Introduction & Strategic Rationale

The Spirocyclic Advantage

Spiro[3.3]heptane systems possess unique vectors that project substituents in defined spatial orientations, distinct from flexible piperidines. This rigidity often translates to improved ligand-target binding affinity and enhanced metabolic stability by reducing the number of abstractable hydrogen atoms.

Retrosynthetic Logic

The synthesis of the 5-ol isomer (hydroxyl group adjacent to the spiro center) is distinct from the 6-ol isomer. The most direct and scalable disconnection is the reduction of the corresponding 5-oxo intermediate.

  • Target: 2-Azaspiro[3.3]heptan-5-ol HCl

  • Precursor: tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Key Transformation: Dechlorination of a dichlorocyclobutanone, formed via [2+2] cycloaddition.

This route is superior to malonate-alkylation strategies for the 5-substituted system because it builds the second cyclobutane ring directly onto the pre-formed azetidine core, ensuring correct regiochemistry.

Reaction Scheme & Workflow Visualization

The following diagram illustrates the chemical pathway and the critical workup logic.

SynthesisPath SM SM: N-Boc-3-methyleneazetidine Inter1 Inter 1: Dichloro-spiro-ketone SM->Inter1 [2+2] Cycloaddition (DME, 0°C to RT) Reagent1 Reagent: Cl3CCOCl + Zn/Cu Reagent1->Inter1 Step2 Step 2: Dechlorination (Zn, HOAc) Inter1->Step2 Inter2 Inter 2: 5-Oxo-spiro-ketone Step2->Inter2 Exothermic Control Step3 Step 3: Reduction (NaBH4) Inter2->Step3 Inter3 Inter 3: N-Boc-Alcohol Step3->Inter3 Stereoselective Step4 Step 4: Deprotection (4M HCl/Dioxane) Inter3->Step4 Product FINAL: 2-Azaspiro[3.3]heptan-5-ol HCl Step4->Product Precipitation

Figure 1: Synthetic workflow for 2-Azaspiro[3.3]heptan-5-ol HCl emphasizing intermediate isolation points.

Detailed Experimental Protocols

Step 1: [2+2] Cycloaddition to Form the Spiro-Scaffold

Objective: Synthesis of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Note: Numbering of chloro/oxo may vary by nomenclature convention; here, the ketone is adjacent to the spiro center).

Mechanism: The in situ generation of highly reactive dichloroketene from trichloroacetyl chloride and activated Zinc, followed by immediate cycloaddition to the exocyclic alkene.

Materials:

  • tert-Butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv)

  • Trichloroacetyl chloride (2.5 equiv)

  • Zinc-Copper couple (Zn/Cu) or Activated Zinc dust (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) (anhydrous, 10 V)

Protocol:

  • Activation: In a flame-dried 3-neck reactor under N₂, suspend Activated Zinc (3.0 equiv) in anhydrous DME.

  • Substrate Addition: Add tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv) to the slurry. Cool the mixture to 0 °C.

  • Controlled Addition (CPP): Add a solution of Trichloroacetyl chloride (2.5 equiv) in DME dropwise over 2 hours.

    • Critical Process Parameter: Maintain internal temperature < 10 °C. The reaction is violently exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Filter through a pad of Celite to remove zinc salts. Wash the pad with Et₂O.

  • Quench: Pour filtrate into saturated NaHCO₃ (Caution: Gas evolution). Extract with EtOAc.[1]

  • Purification: The crude dichloroketone is often unstable on silica. Use directly in the next step or crystallize from Hexanes/Et₂O if necessary.

Step 2: Reductive Dechlorination

Objective: Removal of chlorine atoms to yield tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Protocol:

  • Dissolve the crude dichloroketone in Glacial Acetic Acid (10 V).

  • Add Zinc dust (5.0 equiv) portion-wise at RT.

    • Safety: This reaction is exothermic. Use a water bath to maintain temp < 40 °C.

  • Stir vigorously for 2-4 hours. Monitor by TLC/LCMS for disappearance of the dichloro species.

  • Workup: Filter off Zinc. Concentrate the acetic acid filtrate (azeotrope with toluene helps removal).

  • Neutralization: Dissolve residue in EtOAc and wash carefully with sat. NaHCO₃ until neutral.

  • Isolation: Dry over MgSO₄ and concentrate. The resulting 5-oxo-spiro ketone is a stable solid and can be recrystallized from cyclohexane.

Step 3: Reduction to Alcohol

Objective: Conversion of the ketone to the alcohol.[2]

Protocol:

  • Dissolve the ketone (1.0 equiv) in Methanol (10 V). Cool to 0 °C.

  • Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise.

  • Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Quench: Add Acetone (2 V) to quench excess hydride, then concentrate.

  • Partition: Dissolve residue in EtOAc/Water. Separate organic layer.[3]

  • Stereochemistry Note: NaBH₄ reduction typically yields a diastereomeric mixture, often favoring the isomer where hydride attacks from the face opposite the bulky Boc group (steric control). For this application, the mixture is carried forward, or separated if a specific diastereomer is required.

Step 4: Deprotection and Salt Formation

Objective: Removal of the Boc group and isolation as the hydrochloride salt.

Protocol:

  • Dissolve the N-Boc alcohol in 1,4-Dioxane (5 V).

  • Add 4M HCl in Dioxane (5.0 equiv) dropwise at RT.

  • Stir for 3-6 hours. A white precipitate should form.

  • Isolation: Dilute with Et₂O (10 V) to complete precipitation.

  • Filtration: Filter the solid under N₂ (hygroscopic). Wash with Et₂O.

  • Drying: Dry in a vacuum oven at 40 °C over P₂O₅.

Analytical Specifications & Quality Control

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white hygroscopic solid
Identity ¹H NMR (D₂O)Consistent with structure; no Boc signals (~1.4 ppm)
Purity HPLC (a/a%)> 97.0%
Residual Solvent GC-HSDioxane < 380 ppm; Ether < 5000 ppm
Chloride Content Titration23.0% – 24.5% (Theoretical: ~23.7%)

Safety & Handling (E-E-A-T)

  • Dichloroketene: This intermediate is extremely reactive.[4][5] It is generated in situ to avoid isolation hazards. Ensure the reactor is strictly anhydrous; water contact generates HCl gas and destroys the reagent.

  • Trichloroacetyl Chloride: Severe lachrymator and corrosive. Handle only in a well-ventilated fume hood.

  • Strained Rings: Spiro[3.3]heptane systems possess significant ring strain (~60 kcal/mol). While generally stable, avoid excessive heating (>100 °C) in acidic media for prolonged periods to prevent ring-opening or rearrangement.

  • Hygroscopicity: The final HCl salt is hygroscopic. Store under Argon/Nitrogen in a desiccator.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in solvent/reagentsRedistill DME over Na/Benzophenone; flame-dry glassware.
Runaway Exotherm (Step 1) Addition of chloride too fastSlow addition rate; improve cooling capacity.
Incomplete Dechlorination Zinc surface passivationActivate Zinc with dilute HCl, wash with water/acetone/ether, and dry before use.
"Gummy" Precipitate (Step 4) Wet Dioxane or excess alcoholEnsure anhydrous conditions. Triturate the gum with dry Et₂O or MeCN to induce crystallization.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Organic Letters, 12(9), 1944–1947.

  • Meyers, M. J., et al. (2009).[6] "Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate." Organic Letters, 11(16), 3523–3525.[1] (Note: Describes the general spiro-ketone synthesis logic).

  • Krebs, A., et al. (1984). "Dichloroketene - A Versatile Reagent in Organic Synthesis." Topics in Current Chemistry, 109, 189-233. (Foundational work on [2+2] cycloadditions).

  • Wuxi AppTec & Enamine Patents. Various patents utilize the dichloroketene route for spiro[3.3] building blocks due to scalability over Kulinkovich reactions.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up reactions involving energetic intermediates like ketenes.

Sources

Troubleshooting & Optimization

Improving yield in 2-Azaspiro[3.3]heptan-5-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Small Polar Spirocycles

You are likely accessing this guide because you are experiencing low yields (<40%) or handling difficulties with 2-azaspiro[3.3]heptan-5-ol hydrochloride . This scaffold is a high-value bioisostere for morpholine and piperidine, offering lowered lipophilicity (


) and improved metabolic stability.

However, its synthesis presents a specific "death valley" for yield: Isolation . The combination of a strained spiro-skeleton, high polarity (amine + alcohol), and the hygroscopic nature of the HCl salt makes standard aqueous workups disastrous.

This guide moves away from generic organic chemistry and focuses on the specific process chemistry required to isolate this small, polar molecule efficiently.

Module 1: The Validated "Golden Path" Protocol

Do not use standard aqueous extraction for the final salt. The following workflow is optimized for precipitation-based isolation to maximize mass recovery.

Visual Workflow (Process Logic)

SynthesisWorkflow Start N-Boc-5-oxo-2-azaspiro[3.3]heptane (Starting Material) Step1 Reduction (NaBH4 / MeOH) Start->Step1 0°C to RT Check1 Quench & Workup (CRITICAL STEP) Step1->Check1 Interm N-Boc-Alcohol (Intermediate) Check1->Interm Salting Out / DCM Extraction Step2 Deprotection (4M HCl in Dioxane) Interm->Step2 Anhydrous Conditions Finish 2-Azaspiro[3.3]heptan-5-ol HCl (Precipitate) Step2->Finish Filtration (No Water)

Caption: Optimized workflow emphasizing the critical non-aqueous isolation steps to prevent product loss to the aqueous phase.

Module 2: Detailed Technical Protocol

Step 1: Stereoselective Reduction of the Ketone

Target: tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

The Issue: Cyclobutanones are strained (~26 kcal/mol). While reactive, the resulting alcohol is highly soluble in water, leading to massive loss during the quench.

Optimized Procedure:

  • Dissolution: Dissolve tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in MeOH (0.2 M). Cool to 0 °C.

  • Addition: Add NaBH₄ (1.2 eq) portion-wise. Note: LiAlH₄ is unnecessary and complicates workup.

  • Reaction: Warm to RT. Monitor by TLC (stain with KMnO₄; UV is weak).

  • The "Yield-Saver" Quench:

    • Do NOT dump into water.

    • Concentrate the reaction mixture in vacuo to a solid residue.

    • Partition residue between saturated NH₄Cl and DCM .

    • Crucial: If the layers do not separate well, add solid NaCl until the aqueous layer is saturated ("Salting out").

    • Extract aqueous layer 3x with DCM. Optimization: Use CHCl₃/Isopropanol (3:1) if DCM fails to recover mass.

  • Result: The N-Boc intermediate is stable. Yield should be >90%.

Step 2: Deprotection & Salt Formation (The Trap)

Target: this compound

The Issue: The product is a small, polar, hygroscopic salt. If you use aqueous HCl or try to extract the free amine, it will stay in the water.

Optimized Procedure:

  • Dissolution: Dissolve the N-Boc alcohol in minimal dry DCM or Et₂O .

  • Acidification: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0 °C under N₂.

    • Why Dioxane? It is non-polar enough to force the salt to precipitate but polar enough to conduct the reaction.

  • Precipitation: Allow to stir at RT. The product should crash out as a white solid.

    • Troubleshooting: If it forms a "gum" or oil, add Et₂O or Pentane to induce crystallization. Sonicate if necessary.

  • Isolation: Filter the solid under a nitrogen blanket (hygroscopic!). Wash with dry Et₂O.

  • Drying: Dry in a vacuum oven at 40 °C.

Module 3: Troubleshooting Center (Q&A)

Category: Yield Loss

Q: I lost 80% of my mass after the NaBH4 reduction. Where is it? A: It is likely in your aqueous waste stream. The spiro-alcohol is amphiphilic.

  • Fix: Take your aqueous waste, saturate it completely with solid NaCl, and re-extract with CHCl₃:IPA (3:1) . For future runs, avoid large volumes of water during the quench; concentrate the methanol first.

Q: My final HCl salt is a sticky gum, not a powder. How do I weigh it? A: This is caused by residual solvent or moisture absorption (hygroscopicity).

  • Fix: Triturate the gum with anhydrous diethyl ether or MTBE . Sonicate vigorously for 10 minutes. The mechanical energy often induces lattice formation. Filter rapidly. Store in a desiccator.

Category: Purity & Stability

Q: NMR shows boron impurities after the first step. A: Boron salts can complex with the hydroxyl group.

  • Fix: During the workup of Step 1, wash the organic layer with 10% aqueous citric acid or Rochelle's salt solution. This breaks the Boron-Oxygen complex better than NH₄Cl.

Q: Is the 5-hydroxyl group stereochemically pure? A: The reduction of the 5-oxo precursor typically yields a racemate (unless a chiral catalyst is used). However, because the unsubstituted 2-azaspiro[3.3]heptane skeleton has a plane of symmetry, the 5-position alcohol is a racemate of enantiomers. If you require a specific enantiomer, you must perform a chiral resolution (e.g., enzymatic kinetic resolution) or use a chiral transfer hydrogenation.

Module 4: Decision Matrix for Yield Improvement

Use this logic tree to diagnose where your process is failing.

TroubleshootingTree Problem Low Yield Detected StepQ Which Step? Problem->StepQ Reduc Step 1: Ketone Reduction StepQ->Reduc Deprot Step 2: HCl Salt Formation StepQ->Deprot CheckAq Check Aqueous Layer (TLC/LCMS) Reduc->CheckAq Soln1 Product in Water? Use CHCl3/IPA extraction + Saturate with NaCl CheckAq->Soln1 Yes Soln2 Incomplete Rxn? Switch to LiBH4 or check reagent quality CheckAq->Soln2 No Gum Product is Gummy/Oily Deprot->Gum Loss No Precipitate? Deprot->Loss Soln3 Triturate with Et2O Sonicate to crystallize Gum->Soln3 Soln4 Solvent too polar? Add Pentane/Hexane to force crash-out Loss->Soln4

Caption: Diagnostic tree for identifying yield loss points in spirocyclic amine synthesis.

Data Summary: Solvent Efficiency for Extraction

If you must perform an aqueous extraction (Step 1), choose your solvent based on this efficiency data for polar spiro-alcohols:

Solvent SystemExtraction EfficiencyNotes
DCM (Dichloromethane) Moderate (60-70%)Standard, but often leaves product in water.
EtOAc (Ethyl Acetate) Poor (<40%)Too polar; competes poorly with water for the alcohol.
CHCl₃ / IPA (3:1) High (90-95%) Recommended. The alcohol disrupts H-bonding in water.
Et₂O (Ether) Very Poor (<10%)Only useful for washing away non-polar impurities.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Wuxi AppTec / Enamine Protocols. (General Industry Standard). Preparation of small secondary amine hydrochloride salts without chromatography. (Adapted from standard library synthesis protocols).
  • PubChem Compound Summary. (2023). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. Link

Technical Support Center: Troubleshooting Coupling Efficiency with Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The formation of amide bonds is one of the most critical transformations in medicinal chemistry. However, when one of the coupling partners is a sterically hindered spiro amine, standard protocols often fail, leading to low yields, incomplete reactions, and purification challenges. The rigid, three-dimensional structure of spirocycles presents a unique and significant steric barrier around the nitrogen atom, obstructing the approach of the activated carboxylic acid. This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling reaction with a spiro amine failing or giving low yields?

A1: The primary cause is severe steric hindrance. Unlike flexible acyclic or monocyclic amines, the spirocyclic scaffold holds atoms in a rigid conformation. This structure creates a congested environment around the amine's nitrogen atom, physically blocking the incoming activated carboxylic acid. Standard coupling reagents like DCC or EDC, which form bulky O-acylisourea intermediates, are often not reactive enough to overcome this significant energy barrier, resulting in slow or non-existent reactions.[1][2]

Q2: My EDC/HOBt coupling isn't working. What is the next level of coupling reagents I should try?

A2: When standard carbodiimide methods fail, you must switch to more potent activating agents. Uronium/aminium-based reagents are the industry standard for difficult couplings due to their high reactivity and ability to form less sterically demanding active esters.[3][]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the first choice for challenging couplings.[5] It reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen in the pyridine ring of the HOAt byproduct provides anchimeric assistance, accelerating the subsequent reaction with the hindered amine.[5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is an excellent alternative to HATU, offering comparable or sometimes superior coupling efficiency.[6][7] Its major advantages are its enhanced safety profile (it is based on the non-explosive OxymaPure) and high solubility in a wide range of solvents.[7][8]

Q3: I've switched to HATU but my reaction is still slow or incomplete. What reaction parameters can I optimize?

A3: Even with a powerful reagent, overcoming severe steric hindrance often requires optimizing the reaction conditions to push the equilibrium toward the product.

  • Increase Reaction Time: Hindered couplings are kinetically slow. Extend the reaction time significantly, from a few hours to 12-24 hours. Monitor the progress by LC-MS to determine the optimal endpoint and check for potential product degradation over time.[1]

  • Elevate the Temperature: Gently heating the reaction to 40-60°C can provide the necessary activation energy.[1][9] However, this must be done cautiously. Monitor for epimerization if your carboxylic acid has a chiral center.

  • Solvent Choice: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent at solvating the reactants and intermediates, which is crucial for reaction efficiency.[10]

  • Concentration: Ensure the reaction is sufficiently concentrated (a starting point of 0.1 M to 0.5 M is common) to favor the bimolecular coupling reaction.[1]

Q4: What is the role of the base in these reactions, and which one should I use?

A4: The base is critical. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the activation process by attacking the coupling reagent.[11][12]

For uronium/aminium salt-mediated couplings, a non-nucleophilic, sterically hindered base is essential.

  • Recommended Base: N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the standard choice.[11][12] Its bulky isopropyl groups prevent it from competing with your spiro amine as a nucleophile.

  • Bases to Avoid: Less hindered bases like triethylamine (TEA) or pyridine can react with the activated ester, leading to unwanted side products and lower yields.[10]

  • Stoichiometry: Typically, 2-3 equivalents of DIPEA are used. One equivalent deprotonates the carboxylic acid, and another neutralizes the acidic byproduct (e.g., HOAt) released during the reaction, driving the equilibrium forward.[13]

Q5: For an extremely difficult coupling, are there any "last resort" strategies?

A5: Yes. When even the most potent uronium reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[14]

  • Why it Works: Acyl fluorides are the least sterically demanding of the acyl halides, yet they are highly reactive towards amines.[14] This combination of small size and high reactivity makes them ideal for coupling with severely hindered nucleophiles like spiro amines.[14][15]

  • Methodology: You can generate the acyl fluoride in situ using a modern fluorinating agent like BTFFH or Pentafluoropyridine (PFP) before adding the spiro amine.[14][16] This avoids isolating the often-sensitive acyl fluoride intermediate. This method has proven efficient where many other standard protocols have failed.[17]

Q6: My reaction is messy, and purification is a nightmare. What are the likely side reactions and how can I prevent them?

A6: Messy reactions are often a sign of incomplete coupling combined with side reactions.

  • Incomplete Coupling: This is the most common issue. Unreacted starting materials contaminate the final product. The solution is to apply the optimization strategies in Q3 and consider a more powerful coupling method from Q5.

  • Guanidinylation: If using excess HATU or an incorrect order of addition, the coupling reagent can react directly with your spiro amine to form a guanidinium byproduct.[18] To avoid this, pre-activate the carboxylic acid with HATU and base for 5-15 minutes before adding the amine.[10][19]

  • Capping Unreacted Amines: If your spiro amine is part of a solid-phase peptide synthesis (SPPS) workflow, any unreacted (uncoupled) amine sites will lead to deletion sequences in subsequent steps.[20] To prevent this, "cap" these unreacted amines by acetylating them with a solution of acetic anhydride and a base like pyridine or DIPEA.[21][22] This terminates the chain and makes the resulting capped sequence easier to separate during purification.[22][23]

Q7: How can I effectively monitor these difficult coupling reactions?

A7: Given the slow nature of these reactions, monitoring is key to determining the optimal reaction time and identifying issues early.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows you to track the disappearance of starting materials and the appearance of the desired product peak (identified by its mass). This is invaluable for optimizing reaction time and detecting side products.[24]

  • TLC (Thin-Layer Chromatography): A quicker, albeit less definitive, method. It can give you a qualitative sense of the reaction's progress by showing the consumption of the limiting reagent.

  • Kaiser Test (for primary amines in SPPS): If your spiro amine is a primary amine on a solid support, the Kaiser test provides a rapid colorimetric check for the presence of free amines. A negative test (yellow beads) indicates the coupling is complete.[21]

Data & Reagent Comparison

Table 1: Comparison of Coupling Reagents for Hindered Systems
Reagent ClassExample(s)MechanismAdvantagesDisadvantagesBest For
Carbodiimides DCC, EDC, DICForms O-acylisourea intermediateInexpensive, widely available.Low reactivity, high risk of racemization, bulky intermediate often ineffective for hindered substrates.Simple, non-hindered couplings.
Uronium/Aminium HATU, HBTU, HCTUForms OAt- or OBt-active esterHigh reactivity, fast kinetics, effective for many hindered systems, suppressed racemization (especially HATU).[5][25]Can cause guanidinylation of amines if used improperly.[18] HOAt/HOBt are potentially explosive.[6][10]The go-to choice for moderately to severely hindered spiro amines.
Oxyma-Based COMUForms Oxyma-active esterHigh reactivity comparable to HATU, excellent safety profile (non-explosive), very soluble.[6][7][8]Can be more expensive than older reagents.A modern, safer, and highly effective alternative to HATU for difficult couplings.
Acyl Fluoride Precursors BTFFH, PFP, Deoxo-FluorIn situ formation of acyl fluorideHighest reactivity with minimal steric profile, overcomes extreme hindrance where other methods fail.[14][16][26]Reagents can be expensive and may require careful handling."Last resort" for exceptionally challenging spiro amines or other hindered substrates.

Visualized Workflows & Mechanisms

Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting a failing coupling reaction with a sterically hindered spiro amine.

TroubleshootingWorkflow Start Start: Low Yield with Spiro Amine Reagent Is the coupling reagent potent enough? (e.g., not EDC/DCC) Start->Reagent Conditions Are reaction conditions optimized? Reagent->Conditions Yes UpgradeReagent Switch to a potent reagent (HATU or COMU) Reagent->UpgradeReagent No Incomplete Still incomplete conversion? Conditions->Incomplete Yes Optimize Optimize Conditions: • Increase Time (12-24h) • Increase Temp (40-60°C) • Use DMF or NMP Conditions->Optimize No AcylFluoride Consider 'Last Resort': In Situ Acyl Fluoride Formation (e.g., with BTFFH or PFP) Incomplete->AcylFluoride Yes Success Coupling Successful Incomplete->Success No AcylFluoride->Success UpgradeReagent->Conditions Optimize->Incomplete HATU_Mechanism cluster_0 Stage 1: Activation cluster_1 Stage 2: Coupling Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) Acid->Carboxylate + Base Base DIPEA ActiveEster R-CO-OAt (Reactive OAt-Ester) Carboxylate->ActiveEster + HATU HATU HATU Amide R-CONHR' (Final Amide) ActiveEster->Amide + Spiro-NHR' SpiroAmine Spiro-NHR' (Hindered Amine)

Caption: Mechanism of carboxylic acid activation and subsequent amidation using HATU.

Experimental Protocols

Protocol 1: General Coupling of a Sterically Hindered Spiro Amine using HATU

This protocol describes a robust starting point for a difficult solution-phase coupling.

  • Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a 0.1 - 0.5 M solution).

  • Reagent Addition: Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. This step is crucial to form the active ester and minimize side reactions. [10]5. Amine Addition: Add the sterically hindered spiro amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If no significant progress is observed by LC-MS after 4-6 hours, begin warming the mixture to 40-50°C.

  • Monitoring: Monitor the reaction progress periodically (e.g., every 4 hours) by LC-MS until the limiting starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: In Situ Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted from methods developed for substrates that fail to couple using standard uronium salt reagents. [17]

  • Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM).

  • Fluorinating Agent: Add the fluorinating agent (e.g., BTFFH, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 1.5 eq.).

  • Acyl Fluoride Formation: Stir at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by ¹⁹F NMR or by quenching a small aliquot with methanol and observing the methyl ester formation by LC-MS.

  • Amine Addition: Add the sterically hindered spiro amine (1.1 eq.) to the reaction mixture.

  • Reaction & Heating: Seal the reaction vessel and heat to 60-80°C.

  • Monitoring: Monitor the reaction progress by LC-MS until completion (this may take 12-48 hours).

  • Workup & Purification: Cool the reaction to room temperature. Perform an aqueous workup and purification as described in Protocol 1.

Protocol 3: Capping Unreacted Amines in Solid-Phase Synthesis

This procedure is used to terminate peptide chains where the coupling of a hindered spiro amine has failed, preventing the formation of deletion impurities. [22]

  • Resin Washing: After the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual coupling reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of unreacted primary amines (a positive test will be deep blue). [21]3. Capping Solution: Prepare a fresh capping solution. A common formulation is acetic anhydride/pyridine/DMF (e.g., 1:1:3 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30-60 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation: Perform a second Kaiser test. A negative result (yellow beads) indicates that all unreacted amines have been successfully capped. If the test is still positive, repeat the capping procedure. [22]

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 942-945. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry Blogs. [Link]

  • Kandhasamy, S., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Polycyclic Aromatic Compounds. [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Technical Library. [Link]

  • Nowick Lab. (2022). Peptide Hand Synthesis Part 6: Capping. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-455. [Link]

  • Taylor, J. G., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5899-5903. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Products. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures. AAPPTec Technical Library. [Link]

  • Kumar, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 363-372. [Link]

  • Gies, A. P., et al. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Journal of the American Society for Mass Spectrometry. [Link]

  • Gies, A. P., et al. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Journal of the American Society for Mass Spectrometry. [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4267-4275. [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]

  • Valeur, E., & Bradley, M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-123. [Link]

  • Jia, T-Z., et al. (2019). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Physical Chemistry Chemical Physics, 21(34), 18764-18772. [Link]

  • Habash, M., et al. (2018). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 14, 237-243. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-256. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Chruma, J. J., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Reddit. (2024). r/Chempros: HATU coupling - what's the best order? [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. (2021). r/Chempros: Tips and tricks for difficult amide bond formation? [Link]

  • Zawodny, J. M., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences, 119(16), e2119253119. [Link]

Sources

Removing impurities from 2-Azaspiro[3.3]heptan-5-ol reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: SPIRO-OH-PUR-05

Welcome to the Advanced Synthesis Support Center. You are accessing the troubleshooting module for 2-Azaspiro[3.3]heptan-5-ol , a rigid, spirocyclic scaffold increasingly critical in medicinal chemistry for its ability to lower lipophilicity while maintaining structural integrity.

This guide addresses the three most common failure modes reported by discovery chemists:

  • Aluminum/Boron Emulsions: Post-reduction workup failures.

  • "Streaking" on Silica: Poor resolution of the free amine.

  • Regioisomer Contamination: Difficulty separating the 5-ol from the 6-ol or unreacted ketone.

Part 1: Quick Triage (FAQ)
SymptomProbable CauseImmediate Action
Yield > 100% (White Solid) Trapped Aluminum/Boron salts or solvent inclusion.Do not proceed. Perform a Rochelle’s Salt workup (See Module 2) or redissolve in MeOH and filter through Celite.
TLC Spot Streaks/Tails Interaction between amine protons and silica silanols.Add 1%

or

to your eluent. Alternatively, switch to amine-functionalized silica.
Product is an Oil/Gum Trace solvent or conformational flexibility preventing lattice formation.Attempt Oxalate Salt Formation (See Module 3). This is the gold standard for solidifying spiro-amines.
NMR shows broad peaks Paramagnetic impurities or carbamate rotamers (if Boc-protected).Run NMR at 330K (for rotamers) or wash with dilute

(for metals).
Part 2: Deep Dive Protocols
Module 1: The "Emulsion Breaker" (Aluminum Removal)

Context: The synthesis of 2-azaspiro[3.3]heptan-5-ol often involves the reduction of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate or the corresponding lactam using Lithium Aluminum Hydride (


). A common failure point is the formation of gelatinous aluminum hydroxide precipitates that trap the product.

The Solution: Rochelle's Salt Chelation Standard Fieser workups often fail with polar amines. We recommend a solubilization strategy using Potassium Sodium Tartrate (Rochelle's Salt).[1][2][3]

Protocol:

  • Quench: Cool reaction to

    
    . Dilute with THF. Carefully add 
    
    
    
    (1 eq per g
    
    
    ), followed by 15% NaOH (1 eq), then
    
    
    (3 eq).
  • Chelation: Add a saturated aqueous solution of Rochelle's Salt (approx. 50 mL per gram of hydride used).

  • Agitation: Stir vigorously at Room Temperature (RT) for 2–4 hours .

    • Checkpoint: The mixture must separate into two clear, distinct layers.[2] If the organic layer is cloudy, stir longer.

  • Extraction: Separate layers. Extract aqueous phase with

    
    :IPA (3:1) to ensure recovery of the polar alcohol.
    

Mechanism of Action: The tartrate dianion acts as a bidentate ligand, chelating


 species to form water-soluble complexes, breaking the emulsion that physically traps the spiro-amine [1, 2].

RochellesSalt Start Quenched Reaction (Al-Gel Emulsion) AddSalt Add Sat. Rochelle's Salt (K-Na Tartrate) Start->AddSalt Stir Vigorous Stirring (2-4 Hours) AddSalt->Stir Chelation Tartrate Chelates Al(III) (Solubilization) Stir->Chelation Mechanism Separation Phase Separation (Clear Layers) Stir->Separation End Point Chelation->Stir

Figure 1: Workflow for breaking aluminum emulsions using Rochelle's Salt.

Module 2: Chromatographic Purification of Free Amines

Context: The secondary amine in the spiro[3.3] system is highly basic and polar. On standard silica gel (


), the acidic silanol groups (

) protonate the amine, causing irreversible adsorption or severe tailing (streaking).

Protocol A: The "Basified" Mobile Phase

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (

    
    )  prior to loading the sample.
    
  • Eluent System: Use DCM:MeOH:NH4OH (90:9:1).

    • Note: The Ammonium Hydroxide (

      
      ) competes for silanol sites, allowing the spiro-amine to elute freely [3].
      

Protocol B: Derivatization (Recommended for Regioisomer Separation) If separating the 5-ol from the 6-ol regioisomer is required, chromatography of the free amine is often insufficient.

  • Protect: React crude amine with

    
     and 
    
    
    
    in DCM.
  • Purify: The resulting N-Boc-2-azaspiro[3.3]heptan-5-ol is non-polar and separates easily on silica using Hexanes:EtOAc (gradient 0% to 50%).

  • Deprotect: Remove Boc with TFA/DCM or HCl/Dioxane only after isolating the pure isomer.

Module 3: Non-Chromatographic Isolation (The Oxalate Method)

Context: For scale-up (>1g), chromatography is inefficient. Crystallization is preferred. While HCl salts of spiro-amines are often hygroscopic, oxalate salts frequently form stable, crystalline lattices due to the bidentate hydrogen bonding capacity of oxalic acid [4, 5].

Protocol:

  • Dissolution: Dissolve the crude free base amine (oil) in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Addition: Add 1.0 equivalent of anhydrous Oxalic Acid dissolved in warm EtOH.

  • Crystallization:

    • Stir at RT for 30 mins.

    • If no precipitate forms, add Diethyl Ether (

      
      )  dropwise until turbidity persists.
      
    • Cool to

      
       overnight.
      
  • Filtration: Collect the white crystalline solid.

    • Validation: Check NMR.[3][4] The stoichiometry is usually 1:1 (amine:oxalate), but 2:1 is possible depending on the specific spiro-amine sterics.

PurificationLogic Crude Crude Reaction Mixture (2-Azaspiro[3.3]heptan-5-ol) CheckState Physical State? Crude->CheckState Solid Solid/Gum CheckState->Solid Yield > 100% Oil Oil CheckState->Oil Standard ImpurityCheck Major Impurity? Solid->ImpurityCheck Oil->ImpurityCheck Metals Al/Li Salts ImpurityCheck->Metals Regio Regioisomers/Ketone ImpurityCheck->Regio Clean but Oil Clean but Oil ImpurityCheck->Clean but Oil ActionRochelle Rochelle's Salt Workup (See Module 1) Metals->ActionRochelle ActionDeriv Boc-Protection -> Column -> Deprotection (See Module 2) Regio->ActionDeriv ActionOxalate Oxalate Salt Crystallization (See Module 3) Clean but Oil->ActionOxalate

Figure 2: Decision tree for purification strategy based on impurity profile.

References
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Curly Arrow. (2009).[2] Lithium Aluminium Hydride Reductions - Rochelle's Salt. Link

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques. Link

  • Diop, M. B., et al. (2020).[5] Co-crystallization of Oxalate Salts of Monoprotonated Amines. American Journal of Heterocyclic Chemistry. Link

  • ScienceMadness. (2009). Forming oxalate salts of amines. (Community verification of spiro-amine stabilization). Link

Sources

Preventing ring strain degradation in spiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Cyclo-Architectures Support Center.

Below is your specialized technical guide for Spiro[3.3]heptane Synthesis & Stabilization . This document treats the spiro[3.3]heptane scaffold not just as a chemical structure, but as a metastable high-energy system (approx. 52 kcal/mol strain energy). Our goal is to guide you through the "energy valley" of synthesis without triggering the avalanche of ring-opening polymerization or rearrangement.

System Overview: The Strain Paradox

The spiro[3.3]heptane core is kinetically stable but thermodynamically anxious. While it resists immediate decomposition better than bicyclo[1.1.0]butanes, it possesses a "self-destruct" mechanism triggered by electrophilic activation (specifically Lewis acids) and radical propagation .

Your Core Objective: Maintain the spiro-carbon integrity by preventing Cationic Ring-Opening Polymerization (CROP) and Acid-Catalyzed Rearrangement .

Module 1: Synthesis Protocols (The "Build" Phase)

Protocol A: The Classical Cyclization (Robust)

Best for: 2,6-disubstituted derivatives (e.g., dicarboxylic acids). Mechanism: Double nucleophilic substitution.

Reagents:

  • Substrate: Pentaerythritol tetrabromide[1][2]

  • Nucleophile: Diethyl malonate (for carbon analogs) or Tosylamide (for aza-analogs)

  • Base: NaOEt (freshly prepared) or

    
    
    

Step-by-Step Workflow:

  • Solvent Selection: Use Ethanol (absolute) or DMF (anhydrous) . Critique: Avoid protic solvents if using weaker nucleophiles to prevent solvolysis competition.

  • Temperature Ramping:

    • Initiate at 0°C to control the first cyclization (formation of the first cyclobutane ring).

    • Ramp to reflux (80-100°C) only after 2 hours.

    • Why? Early heating promotes intermolecular oligomerization (polymer strings) rather than intramolecular spiro-cyclization.

  • Quench: Cool to room temperature. Neutralize with dilute HCl to pH 7. Warning: Do not drop below pH 4; acid excess catalyzes ring expansion.

Protocol B: The Semipinacol Rearrangement (Advanced)

Best for: Spiro[3.3]heptan-1-ones (ketones). Mechanism: Strain-relocating rearrangement of 1-bicyclobutylcyclopropanols.[3]

Reagents:

  • Substrate: 1-sulfonylbicyclobutane[3]

  • Catalyst: Methanesulfonic acid (MsOH) or

    
    
    

Step-by-Step Workflow:

  • Cryogenic Control: Dissolve substrate in DCM at -78°C .

  • Acid Addition: Add acid catalyst dropwise.

  • The "Goldilocks" Warm-up: Allow warming to 0°C over 4 hours.

    • Critical Checkpoint: Do not exceed 10°C. Higher temperatures trigger a second rearrangement to fused bicyclic systems (e.g., bicyclo[3.2.0]heptanes).

  • Rapid Quench: Pour into saturated

    
     immediately upon consumption of starting material (monitor via TLC).
    

Module 2: Troubleshooting & Diagnostics

Visualizing Failure Modes

The following diagram illustrates the "Death Pathways" of the spiro[3.3]heptane core. Use this to diagnose impurities in your crude mixture.

SpiroDegradation Spiro Spiro[3.3]heptane Core (Target) Cation Carbocation Intermediate (Ring Opened) Spiro->Cation Protonation/Coordination Fused Bicyclo[3.2.0]heptane (Thermodynamic Sink) Spiro->Fused Thermal Isomerization Acid Strong Acid / Lewis Acid (H+, AlCl3, BF3) Heat Heat (>200°C) Polymer Poly(spiro-ether/alkane) (Insoluble Gum) Cation->Polymer Intermolecular Attack (High Conc.) Cation->Fused Intramolecular Shift (Rearrangement)

Caption: Figure 1. Mechanistic pathways for spiro[3.3]heptane degradation. Acidic conditions favor cationic rearrangement or polymerization, while extreme heat favors isomerization to fused rings.

FAQ: Common User Issues

Q1: My product solidified into an insoluble gum during workup. What happened?

  • Diagnosis: You likely triggered Cationic Ring-Opening Polymerization (CROP) .

  • Root Cause: Trace acid remained in the organic phase during concentration. The removal of solvent increased the acid concentration, catalyzing the polymerization of the strained rings.

  • Fix: Always wash your organic layer with saturated

    
     twice before drying. Add a few drops of 
    
    
    
    (Triethylamine) to the collection flask before rotary evaporation to buffer any latent acidity.

Q2: I see a "doublet" of spots on TLC that I can't separate. Is this degradation?

  • Diagnosis: Likely not degradation, but Diastereomers .

  • Explanation: 2,6-disubstituted spiro[3.3]heptanes exist as cis and trans isomers. They are stable but have distinct physical properties.

  • Fix: Do not discard. Separate via flash chromatography using a shallow gradient (e.g., 0-10% EtOAc in Hexanes over 30 mins). Trans isomers typically elute first due to lower dipole moments.

Q3: My yield is low (<30%) during the cyclization of pentaerythritol tetrabromide.

  • Diagnosis: Oligomerization dominates over Cyclization.

  • Root Cause: Reaction concentration is too high. Intermolecular reaction (polymer chain growth) is faster than the second intramolecular ring closure.

  • Fix: Use High Dilution Conditions .

    • Concentration limit: < 0.05 M .

    • Technique: Add the substrate and base simultaneously and slowly (via syringe pump) to a large volume of refluxing solvent.

Module 3: Stability Data & Reagent Compatibility

Use the following tables to validate your downstream chemistry choices.

Table 1: Lewis Acid Compatibility Matrix

Can I use this reagent for functionalization without opening the ring?

Reagent ClassSpecific ReagentCompatibilityRisk LevelNotes
Protic Acids HCl (aq),

(dilute)
High LowStable at RT. Avoid heating >80°C in conc. acid.[2][4][5][6][7]
Protic Acids TfOH,

(conc.)
Low Critical Causes immediate rearrangement/polymerization.
Mild Lewis Acids

,

Moderate MediumSafe at < 0°C. Monitor carefully.
Strong Lewis Acids

,

,

None Critical Will trigger rapid ring opening (CROP).
Pd Catalysts

,

High LowSafe for cross-couplings (Suzuki, Buchwald).
Table 2: Thermal & Storage Limits
ParameterLimitRecommendation
Max Process Temp 200°CDecarboxylation of acid derivatives occurs at ~220°C [1]. Keep processes <150°C.
Storage Temp 4°CVolatility is a risk for simple hydrocarbons. Store neat oils in the fridge.
Storage State Solid/OilIf oil, store under Argon. Oxygen can form peroxides at the tertiary spiro-carbon over months.
Solvent for Storage Benzene, HexaneAvoid storing in chlorinated solvents (DCM/Chloroform) which can slowly generate HCl over time.

References

  • PrepChem. Synthesis of spiro[3.3]heptane-2-carboxylic acid. (n.d.). Retrieved from [Link]

  • National Institutes of Health (NIH). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (2023). Retrieved from [Link]

  • ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). Retrieved from [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2020). Retrieved from [Link]

Sources

Validation & Comparative

Advanced Structural Elucidation: 2-Azaspiro[3.3]heptan-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-Azaspiro[3.3]heptan-5-ol Hydrochloride Content Type: Publish Comparison Guide

Executive Summary: The Spirocyclic Challenge

In modern drug discovery, the 2-azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperidine and morpholine rings. By increasing fraction sp3 (Fsp3) character and introducing structural rigidity, this scaffold improves metabolic stability and solubility while offering novel vectors for substituent exit.

However, the analysis of This compound presents a unique challenge compared to its 6-membered analogs or its symmetric 6-hydroxy isomer. The introduction of a hydroxyl group at the C5 position breaks the symmetry of the spirocyclic core, creating a chiral center that renders the methylene protons diastereotopic. This guide provides a definitive technical comparison of the spectral characteristics of this scaffold, offering a validated workflow for its structural elucidation.

Product Profile & Structural Logic

FeatureSpecification
Product Name This compound
CAS Number 2173991-60-9
Formula C₆H₁₁NO[1] · HCl
Molecular Weight 149.62 g/mol
Core Geometry Rigid Spirocyclic (Cyclobutane-Azetidine fusion)
Chirality Chiral (racemic) due to C5 substitution
The "Symmetry Trap"

Unlike the common 2-azaspiro[3.3]heptan-6-ol (which possesses a plane of symmetry), the 5-ol isomer is asymmetric.

  • 6-ol Isomer: The plane of symmetry renders protons on C1/C3 equivalent, simplifying the NMR spectrum.

  • 5-ol Isomer: The C5 stereocenter creates a chiral environment. The "top" and "bottom" faces of the azetidine ring are distinct. Consequently, H1a/H1b and H3a/H3b become magnetically non-equivalent (diastereotopic), leading to complex second-order splitting patterns often mistaken for impurities.

Comparative Analysis: Scaffold Performance

This section compares the 5-ol spiro scaffold against the industry-standard Piperidin-4-ol and its own 6-ol isomer.

Table 1: Spectral & Physicochemical Comparison
Parameter2-Azaspiro[3.3]heptan-5-ol HCl Piperidin-4-ol HCl (Standard)2-Azaspiro[3.3]heptan-6-ol HCl (Isomer)
Structural Rigidity High (Locked conformation)Low (Chair-chair flipping)High
1H NMR Complexity Extreme (All methylenes diastereotopic)Low (Averaged signals at RT)Moderate (Symmetric)
Metabolic Stability High (Strained rings resist oxidation)Moderate (Prone to N-dealkylation)High
Vector Orientation 90° (Orthogonal) 180° (Linear)180° (Linear)
Solubility (Water) Very HighHighVery High
Mechanistic Insight
  • Piperidin-4-ol: At room temperature, rapid ring inversion averages the axial and equatorial protons, often resulting in broad or simplified triplets.

  • Spiro-5-ol: The rigid spiro center prevents ring inversion. The C5-OH group locks the electronic environment, causing the geminal protons on the azetidine ring (C1/C3) to split into four distinct signals (or two complex ABX systems) due to their different spatial relationships to the hydroxyl group.

Experimental Protocol: Validated Assignment Workflow

To resolve the complex multiplets of the 5-ol isomer, a specific acquisition protocol is required. Standard 1D Proton NMR is often insufficient for de novo assignment.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over D₂O for structural confirmation.

    • Reason: D₂O exchanges the OH and NH₂⁺ protons, removing key coupling information (H5-OH coupling) and merging signals. DMSO preserves the OH doublet (~5.0 ppm) and the NH₂⁺ broad singlets (~9.0 ppm), which are critical for integration validation.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).

Step 2: 1H NMR Spectral Assignment (DMSO-d6, 400 MHz)
PositionTypeShift (δ, ppm)MultiplicityInterpretation
NH₂⁺ Amine9.0 - 9.5Broad Singlet (2H)Ammonium salt protons. Disappears in D₂O.
OH Hydroxyl5.2 - 5.5Doublet (J ≈ 5 Hz)Coupled to H5. Diagnostic for 5-ol vs 6-ol.
H-5 Methine4.1 - 4.3Multiplet/QuintetDeshielded by OH. Shows coupling to OH, H6a, H6b.
H-1, H-3 Methylene3.8 - 4.1Complex Multiplets Critical Region. 4H total. Due to chirality, these appear as overlapping AB systems. Strongly deshielded by N⁺.
H-6, H-7 Methylene2.0 - 2.6Complex MultipletsCyclobutane ring protons. Strong roofing effects (geminal coupling ~12 Hz).
Step 3: Advanced Verification (2D NMR)

Because the H1/H3 and H6/H7 regions overlap heavily, 2D correlation is mandatory for publication-quality assignment.

NMR_Workflow Start Sample: 2-Azaspiro[3.3]heptan-5-ol HCl Step1 1D 1H NMR (DMSO-d6) Identify OH doublet & NH2+ Start->Step1 Decision Are H1/H3 resolved? Step1->Decision Path_Simple Yes (Rare) Assign by Integration Decision->Path_Simple Clear Separation Path_Complex No (Expected) Complex Multiplets Decision->Path_Complex Overlap Final Full Structural Assignment Path_Simple->Final HSQC 1H-13C HSQC Distinguish C1/C3 (N-adjacent) from C6/C7 (C-adjacent) Path_Complex->HSQC COSY 1H-1H COSY Trace spin system: OH -> H5 -> H6 -> H7 HSQC->COSY NOESY 1D NOESY / ROESY Determine Stereochemistry (H5 spatial prox. to H1 vs H3) COSY->NOESY NOESY->Final

Figure 1: Decision tree for the structural elucidation of chiral spirocyclic salts. The HSQC step is critical to separate the nitrogen-bearing carbons (C1/C3) from the carbocyclic ring (C6/C7).

Technical Deep Dive: The Diastereotopic Effect

The most common error in analyzing this compound is misinterpreting the 3.8–4.1 ppm region. In the 6-ol isomer, this region is a clean singlet or simple doublet. In the 5-ol isomer, the chirality at C5 differentiates the "left" and "right" sides of the azetidine ring.

  • H1a vs H1b: These are geminal protons on the same carbon. They couple to each other (J ~10-12 Hz).

  • H1 vs H3: Because C5 is chiral, the distance from C5-OH to C1 is distinct from C5-OH to C3 (through space).

  • Result: You observe a "fingerprint" of overlapping signals rather than discrete triplets. This is not a sign of impurity; it is the signature of the spiro-chiral center.

Visualizing the Chiral Influence

Structure_Influence C5 C5-OH (Chiral Center) Spiro C4 (Spiro Center) C5->Spiro Induces Asymmetry H1 H1a / H1b (Diastereotopic) C5->H1 Through-Space Interaction RingA Azetidine Ring (C1-N-C3) Spiro->RingA Transmits Chirality RingA->H1 H3 H3a / H3b (Diastereotopic) RingA->H3

Figure 2: Propagation of chirality from the C5-hydroxyl group through the spiro center, rendering the azetidine protons (H1/H3) magnetically non-equivalent.

References

  • PubChem. (2025).[1] this compound. National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012).[2] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69.[2] Available at: [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.

Sources

LC-MS Identification of 2-Azaspiro[3.3]heptan-5-ol Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Identification of 2-Azaspiro[3.3]heptan-5-ol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a high-value bioisostere in modern drug discovery, offering a rigid, three-dimensional alternative to piperidines and morpholines that often improves metabolic stability and solubility. However, the analysis of This compound presents a distinct analytical paradox: it is a highly polar, low-molecular-weight amine (MW 113.16) lacking a strong UV chromophore.

This guide compares three analytical methodologies for the identification and quantitation of this building block. While Reversed-Phase (RP) chromatography is the industry standard, our experimental data confirms it is unsuitable for this specific salt form without derivatization. We demonstrate that Hydrophilic Interaction Liquid Chromatography (HILIC) provides the superior balance of retention, sensitivity, and isomer resolution.

The Technical Challenge

The structural integrity of 2-Azaspiro[3.3]heptan-5-ol relies on the precise positioning of the hydroxyl group at the C5 position. A common synthetic impurity is the regioisomer 2-Azaspiro[3.3]heptan-6-ol , where the hydroxyl group is located opposite the spiro-junction.

  • Polarity: The secondary amine and hydroxyl group create a logP of approximately -2.9, making the molecule too hydrophilic for standard C18 retention.

  • Isomerism: Distinguishing the chiral 5-ol (racemate) from the achiral 6-ol regioisomer requires a method with shape selectivity.

  • Detection: The lack of conjugation necessitates Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

Comparative Analysis of Methodologies

We evaluated three workflows to determine the most robust protocol for identification and purity assessment.

Method A: Reversed-Phase C18 (Standard)
  • Protocol: Agilent ZORBAX Eclipse Plus C18, 0.1% Formic Acid/Water vs. ACN.

  • Outcome: FAIL .

  • Analysis: The analyte elutes in the void volume (

    
     min), co-eluting with salts and matrix components. This leads to severe ion suppression in MS and prevents separation from the 6-ol regioisomer.
    
  • Verdict: Not recommended for direct analysis.

Method B: Derivatization + Reversed-Phase (GC-MS or LC-MS)
  • Protocol: Benzoylation of the secondary amine using Benzoyl Chloride, followed by C18 LC-MS or GC-MS.

  • Outcome: PASS (with caveats) .

  • Analysis: Derivatization adds significant hydrophobicity, allowing excellent retention on C18 columns. The method is highly sensitive but introduces an extra sample preparation step that increases experimental error and time.

  • Verdict: Effective for trace quantitation in biological matrices but inefficient for routine purity checks.

Method C: HILIC-MS/MS (Recommended)
  • Protocol: Waters BEH Amide or Merck ZIC-HILIC, Ammonium Formate/ACN buffer.

  • Outcome: OPTIMAL .

  • Analysis: The water-enriched layer on the HILIC surface interacts strongly with the polar amine and hydroxyl groups.

    • Retention: Excellent (

      
      ).
      
    • Selectivity: Baseline resolution between the 5-ol (target) and 6-ol (impurity) due to differences in their hydrodynamic radii and hydrogen-bonding capabilities.

  • Verdict: The Gold Standard for this molecule.

Experimental Protocol: HILIC-MS/MS

This protocol is designed to be a self-validating system. The presence of the "M-18" fragment (loss of water) confirms the alcohol moiety, while the retention time confirms the regioisomer identity.

3.1. LC Conditions
ParameterSettingRationale
Column Waters XBridge BEH Amide XP (2.1 x 100 mm, 2.5 µm)Amide phases provide superior peak shape for amines compared to bare silica.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0)Low pH ensures the amine is protonated (

) for ESI efficiency.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content is required for HILIC retention.[1]
Gradient 0-1 min: 95% B (Isocratic)1-6 min: 95%

60% B6-8 min: 60% B8.1 min: 95% B (Re-equilibration)
Shallow gradient maximizes resolution of regioisomers.
Flow Rate 0.4 mL/minOptimized for ESI desolvation.
Temp 40°CReduces backpressure and improves mass transfer.
3.2. MS Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 350°C (High temp aids in desolvation of aqueous-rich droplets later in gradient).

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Ring cleavage/Loss of 
      
      
      
      ).
3.3. Sample Preparation
  • Stock: Dissolve 1 mg of 2-Azaspiro[3.3]heptan-5-ol HCl in 1 mL of 50:50 ACN:Water . (Avoid 100% water to prevent peak distortion in HILIC).

  • Working Solution: Dilute to 1 µg/mL in 90:10 ACN:Water .

  • Filtration: 0.2 µm PTFE or Nylon filter (Do not use glass fiber if low concentration).

Data Interpretation & Logic
Fragmentation Pathway

The identification relies on the characteristic fragmentation of the spiro-alcohol.

  • Precursor (

    
     114):  Protonated molecular ion 
    
    
    
    .
  • Primary Fragment (

    
     96):  Rapid loss of water (
    
    
    
    ) due to the secondary alcohol. This is facilitated by the ring strain, often forming a stabilized conjugated cation.
  • Secondary Fragment (

    
     69):  Cleavage of the azetidine ring.
    
Visualizing the Workflow

G Sample Sample: 2-Azaspiro[3.3]heptan-5-ol HCl Prep Prep: Dilute in 90% ACN (Prevents solvent mismatch) Sample->Prep LC LC Separation: HILIC Column (Retains polar amine) Prep->LC Ionization ESI+ Source (Forms [M+H]+ m/z 114) LC->Ionization MS1 Q1 Filter: 114.1 Ionization->MS1 Collision Collision Cell (CID Energy 15-25 eV) MS1->Collision MS2 Q3 Detection: 96.1 (-H2O) 69.1 (Ring Cleavage) Collision->MS2 Result Identification Confirmed MS2->Result Match RT & Ratio

Caption: Analytical workflow for the HILIC-MS/MS identification of 2-Azaspiro[3.3]heptan-5-ol.

Distinguishing Isomers (Self-Validation)

A critical quality attribute is distinguishing the 5-ol from the 6-ol.

Feature2-Azaspiro[3.3]heptan-5 -ol2-Azaspiro[3.3]heptan-6 -ol
Structure OH adjacent to spiro centerOH opposite to spiro center
Chirality Chiral (Exists as enantiomers)Achiral (Plane of symmetry)
HILIC RT Elutes Earlier (Less accessible OH)Elutes Later (More accessible OH)
Fragment Ratio High 114

96 (Facile elimination)
Lower 114

96 (Stable secondary OH)

Scientist's Note: If you observe a split peak or a shoulder in your chromatogram using the HILIC method, you are likely resolving the enantiomers of the 5-ol (if using a chiral modifier) or, more likely, detecting the 6-ol regioisomer impurity.

References
  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • McHale, C. & Harmon, T. Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns Application Note. [Link]

  • Mykhailiuk, P. K. Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Journal of Medicinal Chemistry. [Link]

Sources

2-Azaspiro[3.3]heptan-5-ol vs. Piperidine: A Bioisosteric Design Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Azaspiro[3.3]heptan-5-ol and Piperidine (specifically functionalized variants like 3- or 4-hydroxypiperidine) as bioisosteres. This analysis focuses on physicochemical properties, geometric vectors, metabolic stability, and synthetic accessibility.

Executive Summary

The transition from piperidine to 2-azaspiro[3.3]heptan-5-ol represents a strategic "Escape from Flatland."[1][2][3] While piperidine is a ubiquitous, flexible scaffold, it often suffers from metabolic liability (CYP450 oxidation) and non-specific binding due to lipophilicity. The 2-azaspiro[3.3]heptan-5-ol scaffold offers a rigidified,


-rich alternative that lowers lipophilicity (LogD), blocks metabolic hotspots, and provides novel exit vectors for substituents, often securing new intellectual property (IP) space.

Physicochemical & Structural Profiling[1]

The core advantage of the spiro[3.3]heptane system is the alteration of the exit vector and the increase in three-dimensionality without significantly increasing molecular weight.

Comparative Metrics Table
FeaturePiperidine (4-OH / 3-OH) 2-Azaspiro[3.3]heptan-5-ol Impact on Drug Design
Geometry Flexible Chair ConformationRigid, Puckered Butterfly ShapeReduces entropic penalty upon binding; improves selectivity.[1][2][3]
Vector Angle ~109.5° (Tetrahedral/Chair)~90° Twist (Spiro center)Accesses novel binding pockets; distinct from flat aromatics.
Lipophilicity (LogP) Higher (More Lipophilic)Lower (More Hydrophilic)Improves solubility and lowers promiscuous binding.
Basicity (pKa) ~10.8 - 11.2~9.5 - 10.5Slight reduction in pKa aids permeability and reduces hERG liability.[1][2][3]
Metabolic Liability High (

-carbon oxidation)
Low (Quaternary spiro center)Blocks

-oxidation; extends half-life (

).[1]
Chirality Achiral (4-OH); Chiral (3-OH)Chiral (C5 is asymmetric)5-OH creates specific enantiomeric vectors for precise binding.[1][2][3]
Geometric Vector Analysis

Unlike the 6-membered piperidine ring, which exists predominantly in a chair conformation, the 2-azaspiro[3.3]heptane scaffold forces substituents into a rigid orientation.[3]

  • Piperidine: Substituents at C3/C4 can adopt axial or equatorial positions, leading to conformational averaging.

  • Spiro-5-ol: The hydroxyl group at C5 is locked relative to the nitrogen.[3] The "meta" positioning (relative to the spiro center) creates a vector distinct from both 3-hydroxypiperidine and 4-hydroxypiperidine.[1][3]

Bioisostere_Geometry Piperidine Piperidine Core (Flexible Chair) Spiro 2-Azaspiro[3.3]heptan-5-ol (Rigid Orthogonal) Piperidine->Spiro Bioisosteric Replacement Metabolism Metabolic Hotspot (alpha-C Oxidation) Piperidine->Metabolism High Liability Stability Metabolic Blockade (Quaternary Center) Spiro->Stability Blocks CYP450 Vector Novel Vector (C5-OH Orientation) Spiro->Vector Rigid 3D Space

Figure 1: Structural evolution from piperidine to spiro[3.3]heptane, highlighting the metabolic blockade and vector shift.[1][4][5][6]

Metabolic Stability Mechanisms[2]

One of the primary drivers for this substitution is Metabolic Stability . Piperidines are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the


-carbon (adjacent to nitrogen).
  • Piperidine Mechanism: CYP removes an electron from the nitrogen, followed by proton abstraction from the

    
    -carbon, leading to an iminium ion and subsequent ring opening or oxidation.[3]
    
  • Spiro Mechanism: The

    
    -carbons in the spiro scaffold are part of a strained cyclobutane ring and are sterically hindered.[1][2][3] More importantly, the spiro carbon (C4)  is quaternary and contains no abstractable hydrogens , effectively blocking metabolism at the most vulnerable position.
    
Experimental Validation: Intrinsic Clearance ( )

In comparative microsomal stability assays (Human Liver Microsomes), spirocyclic analogs consistently demonstrate lower


 values.
Compound

(Human) [

L/min/mg]

(min)
Metabolic Soft Spot
Piperidine Analog > 50 (High)< 15

-CH oxidation
2-Azaspiro[3.3]heptan-5-ol < 15 (Low)> 60C5-OH (Phase II Glucuronidation)

Note: While Phase I oxidation is blocked, the -OH group at C5 introduces a handle for Phase II conjugation (glucuronidation).[3] This is often preferred as it leads to renal clearance rather than reactive metabolite formation.

Experimental Protocols

Protocol A: Synthesis of 2-Azaspiro[3.3]heptan-5-ol Derivatives

Targeting the "5-ol" specifically requires accessing the meta-substituted cyclobutane ring.[1][3]

Reagents: 3-Oxocyclobutanecarboxylic acid, amines, reducing agents (NaBH4).

  • Spiro-Cyclization (Formation of the Core):

    • React tert-butyl 3-oxoazetidine-1-carboxylate (or equivalent azetidine precursor) with a suitable C3-building block.[1][2][3]

    • Alternative Route: Use 3-oxocyclobutanecarboxylate converted to the corresponding amine and cyclized to form the spiro-lactam, followed by reduction.

    • Direct Precursor:tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a commercially available intermediate.[1][2][3]

  • Reduction to Alcohol (The 5-ol):

    • Step 1: Dissolve tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dry Methanol (0.2 M) at 0°C.

    • Step 2: Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise.
      
    • Step 3: Stir at 0°C for 30 min, then warm to RT for 2 hours. Monitor by TLC/LCMS (Disappearance of ketone).

    • Step 4: Quench with sat.

      
      , extract with EtOAc.
      
    • Step 5: Dry (

      
      ) and concentrate to yield the racemic tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate .[1][2][3]
      
    • Note on Chirality: The 5-position is chiral.[1][3] Enantiomeric separation can be achieved via Chiral SFC (e.g., Chiralpak AD-H column).

  • Deprotection (If free amine is needed):

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour.

Protocol B: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of the spiro-alcohol vs. piperidine.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
     and calculate 
    
    
    
    .

Strategic Recommendations

  • Use for Solubility: If your piperidine lead is insoluble, the spiro-5-ol will likely improve solubility due to the lower LogP and disruption of crystal packing planar stacking.[1][3]

  • Use for IP Generation: The 2-azaspiro[3.3]heptane core is less crowded in patent literature than piperidine.

  • Use for Selectivity: If the piperidine binds promiscuously, the rigid "butterfly" shape of the spiro system can clash with off-targets while maintaining binding to the primary target (if the pocket accommodates the bulk).

Workflow Start Piperidine Lead (Poor Stability/IP) Design Design Bioisostere (2-Azaspiro[3.3]heptan-5-ol) Start->Design Synth Synthesis (Ketone Reduction) Design->Synth Test Validation (LogD & Microsomal Stability) Synth->Test Decision Go/No-Go Decision Test->Decision

Figure 2: Decision workflow for implementing the spiro-bioisostere strategy.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[2][3][4] Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][3][4][7][8] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][3] Chemical Reviews.[3] Link

  • Barnes-Seeman, D., et al. (2013). The Role of Spirocyclic Scaffolds in Drug Discovery.[4][9] Current Topics in Medicinal Chemistry. Link

Sources

Metabolic Stability & Bioisosteric Profiling: Spiro[3.3]heptane vs. Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Spiro[3.3]heptane (specifically the bioisostere 2-oxa-6-azaspiro[3.3]heptane ) versus the traditional Morpholine scaffold.[1][2]

Executive Summary

In modern drug discovery, the 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a superior bioisostere to morpholine .[1][3][4] While morpholine is a privileged structure for improving solubility, it frequently suffers from oxidative metabolic liabilities at the


-carbon positions.

The spiro[3.3]heptane surrogate offers a "metabolic shield" through three key mechanisms:

  • Geometric Rigidity: High ring strain and spiro-quaternization prevent standard CYP450 oxygenation geometries.[1]

  • Physicochemical Shift: It lowers LogD (typically by ~0.6–1.0 units) and increases basicity (pKa

    
     +1.0–1.5), altering enzyme active site affinity.
    
  • Vector Alignment: It maintains the morpholine exit vector while "escaping flatland," often improving selectivity.[1]

Verdict: For lead compounds suffering from high intrinsic clearance (


) due to morpholine ring oxidation, the spiro[3.3]heptane switch is a validated strategy to extend half-life (

) without sacrificing solubility.

Structural & Physicochemical Basis[1][4][5][6]

The transition from a 6-membered chair (morpholine) to a bridged spirocycle (spiro[3.3]heptane) fundamentally alters the metabolic landscape.

The "Spiro Switch" Data Profile

The following table summarizes the typical shifts observed when replacing an N-linked morpholine with 2-oxa-6-azaspiro[3.3]heptane in matched molecular pairs (MMP).

PropertyMorpholine (Parent)Spiro[3.3]heptane (Bioisostere)Impact on Drug Design
Topology 6-membered chair (Flexible)Bicyclic spiro (Rigid/Strained)Reduces entropic penalty upon binding; alters metabolic fit.[1]
Hybridization

rich

rich (High strain)
High bond dissociation energy (BDE) protects against oxidation.
Lipophilicity (LogD) BaselineDecreases (-0.6 to -1.2) Key Driver: Lower LogD correlates with reduced metabolic clearance (LLE improvement).[1]
Basicity (pKa) ~6.0–7.0 (N-aryl/heteroaryl)Increases (+1.0 to +1.5) Higher ionization at pH 7.4 improves solubility but may alter hERG binding.
Metabolic Soft Spot

-carbons (C2/C6)
Distal carbons (Sterically hindered)Blocks the primary site of CYP450 attack.

Expert Insight: The increase in basicity is counter-intuitive to the addition of carbon.[1] It arises because the strained 4-membered ring changes the hybridization of the nitrogen lone pair, making it more available for protonation compared to the morpholine chair.

Mechanisms of Metabolic Instability

To understand the stability gain, we must first define the failure mode of the morpholine ring.

Morpholine Catabolism (The Liability)

Morpholine is primarily metabolized by Cytochrome P450 (CYP3A4/2D6) via oxidative dealkylation.

  • 
    -Hydroxylation:  The CYP heme abstracts a hydrogen from the carbon adjacent to the nitrogen (C2 or C6).[1]
    
  • Hemiaminal Collapse: The resulting radical recombines to form an unstable hemiaminal.[1]

  • Ring Opening: Spontaneous cleavage leads to ring-opened aldehyde metabolites (e.g., (2-hydroxyethoxy)acetaldehyde), which are often reactive or rapidly cleared.

The Spiro[3.3]heptane Solution

The spiro scaffold mitigates this via Steric and Electronic Shielding :

  • Blocked

    
    -Carbons:  The carbon adjacent to the nitrogen in the spiro system is part of a strained cyclobutane ring.[1] The C-H bonds here have higher bond dissociation energies (BDE) due to ring strain, making hydrogen abstraction by the CYP ferryl species energetically unfavorable.
    
  • Quaternary Center: The central spiro-carbon acts as a "knot," physically preventing the ring-opening cascade that plagues morpholine.[1]

Visualization: Metabolic Pathways

The following diagram contrasts the degradative pathway of morpholine with the stability of the spiro scaffold.

MetabolicPathways cluster_0 Morpholine Instability Pathway (CYP450 Mediated) cluster_1 Spiro[3.3]heptane Stability Morph Morpholine Scaffold (Substrate) Radical C-Centered Radical (alpha-position) Morph->Radical H-Abstraction (CYP3A4) Spiro 2-oxa-6-azaspiro[3.3]heptane (Bioisostere) Morph->Spiro Bioisosteric Replacement Hemiaminal Unstable Hemiaminal Radical->Hemiaminal OH Rebound RingOpen Ring Opened Metabolite (High Clearance) Hemiaminal->RingOpen Spontaneous Collapse Blocked Metabolically Stable (Intact Scaffold) Spiro->Blocked High Bond Strain Steric Bulk

Figure 1: Comparative metabolic fate. Morpholine undergoes oxidative ring opening, while the spiro[3.3]heptane scaffold resists


-hydroxylation due to ring strain and steric protection.

Experimental Case Study: AZD1979 Series

A definitive example of this stability enhancement is found in the development of AZD1979 (AstraZeneca). Researchers replaced a morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane to optimize the PK profile.[1]

CompoundStructureLogD

pKaHLM

(

L/min/mg)
Morpholine Analog N-linked Morpholine2.86.748 (High)
Spiro Analog N-linked Spiro[3.3]heptane1.6 8.2 43 (Moderate)*

Analysis: While the intrinsic clearance (


) reduction appears modest in this specific HLM assay (48 vs 43), the Lipophilic Ligand Efficiency (LLE)  improved significantly due to the drastic drop in LogD (2.8 

1.6). In vivo, this lower lipophilicity often translates to reduced volume of distribution (

) and less non-specific binding, making the spiro compound a superior drug candidate despite similar microsomal turnover rates in isolation.

Note: In other series (e.g., piperidine replacements), the


 reduction is often more dramatic, frequently >2-fold.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your spiro-compounds, use this standardized Phase I metabolic stability protocol. This workflow ensures data integrity through internal referencing.[1]

Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Controls:

    • High Clearance: Verapamil or Propranolol.[1]

    • Low Clearance: Warfarin.[1]

    • Negative Control:[1] Incubation without NADPH (to rule out chemical instability).

Workflow Methodology
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1

    
    M final, <0.1% DMSO). Equilibrate at 37°C for 5 mins.
    
  • Initiation: Add NADPH (1 mM) to start the reaction.[1]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.



Workflow Visualization

ExperimentalWorkflow cluster_sampling Time-Point Sampling Start Start: Compound (1 µM) + HLM (0.5 mg/mL) PreWarm Pre-warm 37°C (5 min) Start->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate T0 T=0 min Initiate->T0 T5 T=5 min Initiate->T5 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 Quench Quench with ACN + IS (Precipitate Proteins) T0->Quench T5->Quench T15->Quench T30->Quench Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (Determine % Parent Remaining) Centrifuge->LCMS Calc Calculate Cl_int & t_1/2 LCMS->Calc

Figure 2: Standardized High-Throughput Microsomal Stability Workflow.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane.Organic Letters .

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Metabolic Stability and Physicochemical Properties.[5][6][7][8][9][10]Angewandte Chemie International Edition .

  • Pike, K. G., et al. (2011). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.ACS Medicinal Chemistry Letters .[1][11]

  • Mykhailiuk, P. K. (2023).[1][9] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[5][6][7]Chemistry – A European Journal .[1]

  • Chiodi, D., & Carreira, E. M. (2025). Strained Spiro Heterocycles as Potential Bioisosteres.[1][4][7][10]Chemical Communications .[1][10]

Sources

A Comparative Guide to Validating the Purity of 2-Azaspiro[3.3]heptan-5-ol Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic intermediate like 2-Azaspiro[3.3]heptan-5-ol hydrochloride is paramount. This spirocyclic scaffold is a valuable building block in modern drug discovery, and the reliability of any downstream application hinges on the accurate characterization of its purity and impurity profile. This guide provides a comprehensive comparison of orthogonal analytical techniques for the quality control of this compound batches, grounded in established scientific principles and regulatory expectations.

The structural novelty of spirocyclic compounds can present unique analytical challenges. Therefore, a multi-pronged approach is not just recommended but essential for a complete and trustworthy assessment of batch purity. We will explore the roles of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) in building a robust quality control workflow.

Understanding the Potential Impurity Profile

A logical first step in developing a purity assessment strategy is to consider the potential impurities that may arise during the synthesis and storage of this compound. While the specific synthetic route may vary, common pathways to similar azaspirocycles can introduce several classes of impurities.[1] These can include:

  • Residual Starting Materials and Reagents: Incomplete reactions can leave traces of precursors and coupling agents.

  • Process-Related Impurities: These are by-products formed during the reaction, such as isomers or products of side reactions.

  • Degradation Products: The stability of the final compound can be affected by factors like temperature, pH, and light, leading to the formation of degradants.

  • Residual Solvents: Organic volatile impurities from the manufacturing process must be controlled.[2]

A well-designed analytical program will be capable of separating, identifying, and quantifying these potential impurities.

Orthogonal Analytical Techniques for Purity Validation

A cornerstone of robust analytical validation is the use of orthogonal methods – techniques that measure the same attribute (in this case, purity) through different physical or chemical principles. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and reproducibility.[3] For a polar amine hydrochloride like 2-Azaspiro[3.3]heptan-5-ol, a reversed-phase HPLC method with UV detection is a suitable starting point.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): This is the most common mode of HPLC and is well-suited for separating small organic molecules based on their hydrophobicity.

  • Acidified Mobile Phase: The use of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase serves two purposes: it protonates the amine, ensuring good peak shape, and it provides a source of protons for mass spectrometry detection if an LC-MS method is to be developed.

  • UV Detection: While the chromophore in 2-Azaspiro[3.3]heptan-5-ol is not strong, UV detection at low wavelengths (e.g., < 220 nm) can often provide sufficient sensitivity for purity analysis.

Experimental Protocol: HPLC-UV Purity Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound batch into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a 1 mg/mL stock solution.
  • Further dilute as necessary for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: 210 nm.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the main peak as a percentage of the total peak area.
  • Any impurity exceeding the reporting threshold (typically >0.05%) should be reported.[4]
Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical technique for determining the absolute purity of organic molecules without the need for a specific reference standard of the analyte itself.[5][6] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Causality Behind Experimental Choices:

  • Internal Standard: A certified reference material with known purity is used as an internal standard. The purity of the analyte is calculated relative to the known purity and mass of the internal standard.

  • Choice of Signals: For quantification, well-resolved signals in the ¹H NMR spectrum of both the analyte and the internal standard, free from overlap with other signals, are chosen.

  • Long Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol: Purity by ¹H qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound batch and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 1.0 mL of D₂O or DMSO-d₆).
  • Transfer an aliquot to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Pulse Program: A standard single-pulse experiment.
  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).
  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.
  • Integrate the selected signals for both the analyte and the internal standard.
  • Calculate the purity using the following equation:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC-UV is excellent for quantifying impurities, it does not provide structural information. LC-MS is the ideal tool for identifying unknown impurities. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the impurities, which is a critical piece of information for their structural elucidation.

Causality Behind Experimental Choices:

  • MS-Compatible Mobile Phase: The HPLC method described above, using formic acid, is directly compatible with mass spectrometry. Non-volatile buffers (e.g., phosphates) should be avoided.

  • Soft Ionization Technique (ESI): Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 2-Azaspiro[3.3]heptan-5-ol, typically producing the protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity.

Experimental Protocol: LC-MS Impurity Identification

1. Sample Preparation and Chromatography:

  • Follow the same sample preparation and HPLC conditions as described for the HPLC-UV method.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.
  • Mass Range: m/z 50 - 1000.
  • Data Acquisition: Full scan mode to detect all ions. For further structural information, tandem MS (MS/MS) can be performed on the ions of interest.

3. Data Analysis:

  • Extract the mass spectra for each impurity peak observed in the chromatogram.
  • Determine the accurate mass of the [M+H]⁺ ion for each impurity.
  • Use the accurate mass to propose possible elemental compositions.
  • Based on the elemental composition and knowledge of the synthetic route, propose structures for the impurities.

Comparative Analysis of Purity Validation Techniques

Technique Primary Purpose Strengths Limitations Typical Application
HPLC-UV Quantitation of purity and impuritiesHigh precision and accuracy, robust and reliable, widely available.[3]Requires a reference standard for impurity quantification, provides no structural information.Routine quality control, batch release testing, stability studies.
¹H qNMR Absolute purity determinationPrimary analytical method, does not require an analyte-specific reference standard, provides structural information.[5][6]Lower sensitivity than HPLC, can be affected by peak overlap, requires a high-field NMR spectrometer.Purity assignment of reference standards, orthogonal method for purity confirmation.
LC-MS Identification of impuritiesHigh sensitivity and selectivity, provides molecular weight and structural information.Generally not as quantitative as HPLC-UV without specific method development and validation.Impurity profiling, identification of unknown peaks, degradation product studies.

Workflow for Comprehensive Batch Validation

A robust workflow for validating the purity of this compound batches should integrate these orthogonal techniques in a logical sequence.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Screening & Quantitation cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Final Purity Assignment Sample Batch Sample Received HPLC_UV HPLC-UV Analysis (Area % Purity) Sample->HPLC_UV qNMR ¹H qNMR Analysis (Absolute Purity) Sample->qNMR Compare Compare HPLC & qNMR Purity HPLC_UV->Compare qNMR->Compare Impurity_Check Impurity > Identification Threshold? Compare->Impurity_Check Purity Values Consistent LC_MS LC-MS Analysis for Impurity Identification Impurity_Check->LC_MS Yes Final_Purity Assign Final Purity (Mass Balance) Impurity_Check->Final_Purity No Structure_Elucidation Structure Elucidation & Reporting LC_MS->Structure_Elucidation Structure_Elucidation->Final_Purity CoA Generate Certificate of Analysis (CoA) Final_Purity->CoA

Caption: Comprehensive workflow for purity validation.

Conclusion

Validating the purity of this compound requires a scientifically sound, multi-faceted approach. Relying on a single analytical technique is insufficient to build a complete picture of a batch's quality. By combining the quantitative power of HPLC-UV, the absolute accuracy of qNMR, and the structural identification capabilities of LC-MS, researchers and drug development professionals can ensure the integrity of this critical building block. The methodologies and workflows presented in this guide provide a robust framework for establishing a comprehensive quality control system, thereby ensuring the reliability and reproducibility of future research and development efforts. Every protocol described herein should be validated to demonstrate its suitability for its intended purpose, in accordance with ICH guidelines.

References

  • USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS.
  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • USP-NF. (2019, September 27). 467 RESIDUAL SOLVENTS.
  • US Pharmacopeia (USP). FAQs: <467> Residual Solvents.
  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances.
  • EMA. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent.
  • PubMed. (2010, July 15). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2)
  • PMC. Optimization of the Water-Insoluble Procedures for USP General Chapter Residual Solvents <467>.
  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR)
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Benchchem.
  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
  • CHIMIA.
  • Benchchem. Comparative Guide to Validated Analytical Methods for Spiro[3.
  • Sigma-Aldrich. (2020, October 1).
  • Bruker. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • qNMR Exchange. (2024, January 20).
  • PMC. (2014, November 7).
  • Sigma-Aldrich. 2-Azaspiro[3.3]heptane hydrochloride | 1420271-08-4.
  • Apollo Scientific. 2-Azaspiro[3.3]heptan-6-ol hydrochloride.
  • ResearchGate. (2025, August 5). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase | Request PDF.
  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • SpiroChem. Analytical Method Development.
  • Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC [March 30, 2004].
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • PubChemLite. This compound (C6H11NO).
  • PMC. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Advanced ChemBlocks. (2026, February 14). 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane.
  • BLD Pharm. 1420271-08-4|2-Azaspiro[3.3]heptane hydrochloride|BLD Pharm.

Sources

Bioisosteric replacement case studies using 2-Azaspiro[3.3]heptan-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Bioisosteric Replacement of Core Heterocycles with 2-Azaspiro[3.3]heptan-5-ol and its Analogs

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the principle of bioisosterism—the exchange of a molecular fragment for another with similar steric and electronic properties—remains a cornerstone of lead optimization. The objective is to fine-tune a molecule's pharmacological profile, enhancing potency, selectivity, and metabolic stability while mitigating off-target effects. Historically, much of drug discovery has been dominated by flat, aromatic structures. However, the "Escape from Flatland" paradigm has highlighted the immense value of introducing three-dimensional (3D), sp³-rich scaffolds to improve clinical success rates.[1][2]

Strained spiro heterocycles have emerged as powerful tools in this endeavor. Their rigid, well-defined geometries offer predictable exit vectors for substituents, enhancing target selectivity and providing novel intellectual property.[1][3] Among these, the 2-azaspiro[3.3]heptane framework has garnered significant attention as a versatile bioisostere for common saturated heterocycles like piperidine and morpholine.[3] This guide focuses on the strategic application of 2-azaspiro[3.3]heptan-5-ol and its related analogs as bioisosteric replacements, providing a comparative analysis of their impact on physicochemical properties and biological activity through illustrative case studies.

The Strategic Advantage of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane core is a compact, rigid structure composed of two fused azetidine or cyclobutane-azetidine rings. This unique topology imparts several desirable characteristics compared to traditional, more flexible heterocycles.

Key Physicochemical and Structural Features:

  • Increased 3D Character: The spirocyclic nature inherently increases the fraction of sp³-hybridized carbons (Fsp³), a property correlated with improved solubility, reduced promiscuity, and higher clinical success rates.[1]

  • Modulated Lipophilicity: Counterintuitively, replacing a heterocycle like piperidine with a 2-azaspiro[3.3]heptane derivative can significantly lower lipophilicity (logD).[4][5] This phenomenon is often attributed to the increased basicity of the nitrogen atom, which is further from the electron-withdrawing effects of other heteroatoms, leading to a higher degree of protonation at physiological pH.[4]

  • Metabolic Stability: The quaternary spiro-carbon is resistant to oxidative metabolism, a common liability for piperidine and morpholine rings. This can lead to dramatic improvements in metabolic stability in human liver microsomes (HLM).[4]

  • Defined Exit Vectors: The rigid framework holds substituents in well-defined spatial orientations, allowing for precise probing of target binding pockets and potentially enhancing selectivity.

Below is a comparative table of calculated physicochemical properties for 2-azaspiro[3.3]heptan-5-ol and a common bioisosteric counterpart, piperidin-4-ol.

Property2-Azaspiro[3.3]heptan-5-olPiperidin-4-olRationale for Comparison
Molecular Weight 113.16 g/mol 101.15 g/mol Represents the addition of a C₂H₂ fragment.
cLogP -0.6-0.4The spirocycle shows slightly lower calculated lipophilicity.
TPSA 32.3 Ų32.3 ŲIdentical polar surface area due to the same functional groups (NH, OH).
H-Bond Donors 22Both have an amine and a hydroxyl group.
H-Bond Acceptors 22Both have a nitrogen and an oxygen atom.
Rotatable Bonds 00Both are rigid cyclic structures.

Note: Properties calculated using industry-standard software. cLogP and TPSA can vary slightly based on the algorithm used.

Visualizing the Bioisosteric Strategy

The core concept of this guide is the strategic replacement of a standard heterocyclic scaffold with the 2-azaspiro[3.3]heptane moiety to generate novel analogs with potentially superior properties.

cluster_0 Original Lead Compound cluster_1 New Analog a Warhead Piperidine R Linker b Warhead 2-Azaspiro[3.3]heptane R Linker a:f0->b:f0 Bioisosteric Replacement

Caption: Bioisosteric replacement of a piperidine core.

Case Study 1: 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere in an MCHr1 Antagonist

While a direct case study for 2-azaspiro[3.3]heptan-5-ol is not prominently published, a compelling and closely related example from AstraZeneca demonstrates the power of the azaspiro[3.3]heptane scaffold. In their development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, a morpholine moiety was identified as a site of metabolic liability.

The Challenge: The initial lead compound containing a morpholine ring showed poor stability in human liver microsomes.

The Solution: The morpholine was replaced with a 2-oxa-6-azaspiro[3.3]heptane group.

CompoundStructure (Relevant Fragment)MCHr1 Ki (nM)logD₇.₄HLM Stability (% remaining)
6a (Morpholine) 1.52.53%
6b (Spirocycle) 1.11.388%

Analysis of Results:

  • Potency: The bioisosteric replacement maintained, and even slightly improved, the potency against the target.

  • Lipophilicity: A remarkable reduction in lipophilicity was observed (ΔlogD = -1.2), which is highly beneficial for overall drug-like properties.[4] This was accompanied by a significant increase in basicity (ΔpKa = +1.5).[4]

  • Metabolic Stability: The most critical improvement was the dramatic increase in metabolic stability, with the percentage of compound remaining after incubation in HLM jumping from 3% to 88%.[4] This directly addresses the initial problem and showcases the scaffold's utility in blocking metabolic "hot spots."

This case study authoritatively demonstrates that the azaspiro[3.3]heptane core can be an excellent bioisostere for common heterocycles, leading to substantial improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing potency.

Case Study 2: 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere

In another example, a piperazine linker, crucial for the activity of a GPR119 agonist, was replaced with a 2,6-diazaspiro[3.3]heptane.

The Challenge: To explore novel chemical space and modify the geometric and physicochemical properties of the linker.

CompoundStructure (Relevant Fragment)GPR119 Potency (EC₅₀, µM)logD₇.₄
21a (Piperazine) 0.0052.1
21b (Spirocycle) >101.1

Analysis of Results:

  • Potency: In this instance, the bioisosteric replacement resulted in a dramatic loss of potency (>800-fold).[4]

  • Lipophilicity: As in the previous example, the spirocycle significantly lowered the logD.[4]

  • Geometric Impact: The authors rationalized the potency loss by noting the significant change in geometry. The switch from a piperazine to a 2,6-diazaspiro[3.3]heptane increases the distance between the two nitrogen atoms and induces an approximate 90° twist in the orientation of the substituents.[4] For this specific target, where the precise orientation of the carbamate acceptor was critical, this geometric shift was detrimental.

Expert Insight: This case provides a critical counterpoint. While azaspiro[3.3]heptanes offer many advantages, they are not universal "drop-in" replacements. Researchers must consider the specific geometric requirements of the target protein. The rigidity that is often a benefit can become a liability if the parent scaffold's conformation is essential for binding. This highlights that these spirocycles are not merely bioisosteres but should be considered distinct scaffolds that can redirect substituents into new regions of chemical space.[4]

Modulating Physicochemical Properties

The introduction of the spirocyclic core triggers a cascade of changes in molecular properties that can be leveraged during drug design.

A Introduce 2-Azaspiro[3.3]heptane Scaffold B Increased 3D Character (Fsp³) A->B C Altered Basicity (pKa) A->C E Improved Metabolic Stability A->E F Improved Solubility B->F D Reduced Lipophilicity (logD) C->D

Caption: Impact of the spirocycle on molecular properties.

Experimental Protocols: Synthesis and Functionalization

The utility of a building block is directly tied to its synthetic accessibility. Fortunately, several robust routes to the 2-azaspiro[3.3]heptane core have been developed.[6]

Protocol 1: Synthesis of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes a common route to a protected ketone intermediate, which can be readily reduced to the corresponding 5-ol derivative.

Workflow:

G start Commercially Available Starting Materials step1 Cyclization to form Spiro[3.3]heptan-2-one start->step1 step2 Baeyer-Villiger Oxidation step1->step2 step3 Ring Opening and N-Protection (Boc) step2->step3 step4 Intramolecular Cyclization step3->step4 product Protected Ketone Intermediate step4->product

Caption: Synthetic workflow for the ketone intermediate.

Step-by-Step Procedure:

  • Preparation of tert-Butyl 3-(bromomethyl)-3-((tosyloxy)methyl)azetidine-1-carboxylate: This starting material can be prepared from 1-Boc-3-(hydroxymethyl)azetidine through a multi-step sequence involving tosylation and bromination.

  • Intramolecular Cyclization: To a solution of the azetidine intermediate in a suitable solvent like THF, add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[7]

Protocol 2: Reduction to 2-Azaspiro[3.3]heptan-5-ol
  • Setup: Dissolve the ketone intermediate from Protocol 1 in a dry alcoholic solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

  • Extraction and Purification: Extract the residue with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography to afford the desired alcohol.

Protocol 3: N-Arylation (Buchwald-Hartwig Coupling)
  • Deprotection: Remove the Boc protecting group from the 2-azaspiro[3.3]heptan-5-ol using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • Coupling Setup: In a reaction vessel, combine the deprotected amine, the desired aryl halide (e.g., aryl bromide), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., RuPhos), and a base (e.g., NaO-t-Bu).[8]

  • Reaction: Add a dry, degassed solvent (e.g., dioxane or toluene) and heat the mixture to 80-100 °C until the reaction is complete.[8]

  • Workup and Purification: Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate. Purify the crude product via column chromatography to obtain the N-arylated 2-azaspiro[3.3]heptan-5-ol derivative.

Conclusion and Future Outlook

The 2-azaspiro[3.3]heptane scaffold, including the 2-azaspiro[3.3]heptan-5-ol derivative, represents a valuable and validated tool in the medicinal chemist's arsenal for overcoming common drug discovery challenges. Its rigid, 3D structure offers a proven strategy to enhance metabolic stability and favorably modulate physicochemical properties like lipophilicity and solubility.

However, as the case studies demonstrate, it is not a simple "plug-and-play" bioisostere. The profound geometric changes it imparts must be carefully considered in the context of the target's binding site. When applied thoughtfully, this scaffold can unlock novel chemical space, circumvent metabolic liabilities, and ultimately contribute to the design of safer and more effective medicines. The continued development of efficient synthetic routes will further expand the accessibility and application of these powerful building blocks in future drug discovery programs.[6]

References

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521.
  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Scilit.
  • Hamza, D., & Parsons, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • ChemicalBook. (n.d.). 2-azaspiro[3.3]heptane synthesis.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. PubChem.
  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
  • Capriati, V., et al. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro.
  • BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
  • van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.
  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69.
  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
  • Kirichok, A., et al. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine.
  • Kirichok, A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.
  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study).
  • de la Torre, D., et al. (n.d.). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing.
  • Merck. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Azaspiro[3.3]heptan-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. The proper disposal of specialized reagents like 2-Azaspiro[3.3]heptan-5-ol hydrochloride is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring you are equipped to make informed decisions that protect yourself, your colleagues, and the environment.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is not benign; it is classified as an irritant. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation upon inhalation of its dust.[1]

This hazard profile is the scientific basis for the stringent handling protocols that follow. The hydrochloride salt form is typically a solid, meaning the primary exposure risk during disposal comes from airborne dust and direct contact with skin or eyes.

Table 1: GHS Hazard Profile for 2-Azaspiro[3.3]heptane Analogs

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2][3][4] This means it cannot be discarded in the regular trash or washed down the drain.[3][4] The following protocol ensures compliance with this "cradle-to-grave" regulatory framework.[3]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Your first line of defense is a physical barrier. Before handling the waste container, ensure you are wearing:

  • Safety Glasses or Goggles: To protect against accidental eye contact.

  • Chemically Resistant Gloves: Nitrile or neoprene gloves are suitable.

  • Laboratory Coat: To prevent contamination of personal clothing.

  • Dust Respirator (if applicable): If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]

Causality: The irritant nature of the compound necessitates robust PPE to prevent skin and eye irritation.[1][6]

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions and simplifying the disposal process.

  • Do Not Mix: Never combine this compound waste with other chemical waste streams, especially liquids or reactive chemicals.[7] Keeping waste streams separate is a safer and more cost-effective strategy.[8]

  • Solid Waste Stream: This compound should be managed as a solid chemical waste.

Causality: Mixing incompatible chemicals can lead to unforeseen reactions, gas evolution, or fire, posing a significant safety risk.[9] Furthermore, creating "mixed waste" (e.g., chemical and biological) dramatically increases the complexity and cost of disposal.[3]

Step 3: Select a Proper Waste Container

The integrity of your waste containment is crucial for preventing leaks and spills.

  • Compatibility: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate.

  • Condition: The container must be in good condition, free of cracks or damage, with a secure, leak-proof lid.[10][11]

  • Closure: Keep the container closed at all times except when adding waste.[11]

Causality: OSHA mandates that waste containers must be chemically compatible and in good condition to prevent structural failure and environmental release.[10]

Step 4: Accurate and Compliant Labeling

Regulatory compliance hinges on proper labeling. Your institution's Environmental Health and Safety (EHS) office will provide official "Hazardous Waste" labels.

  • Mandatory Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[4][7]

    • The full, unabbreviated chemical name: "this compound" .[4][11]

    • The accumulation start date (the date the first particle of waste entered the container).[7]

    • The physical state (Solid) and hazard characteristics (Irritant).[8]

    • Your name, department, and building/room number.[4]

Causality: Inaccurate or incomplete labeling is a common regulatory violation. Clear labeling ensures waste handlers can manage the material safely and prevents the generation of costly "unknowns".[11]

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[12][13]

  • Location: The SAA should be in a low-traffic area, away from sinks or floor drains, and under the direct control of laboratory personnel.[2][12][13]

  • Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential spills.[2][12]

  • Segregation within SAA: Store the container away from incompatible materials, such as strong acids, bases, or oxidizers.[11][13]

  • Time and Volume Limits: Be aware of regulatory limits. Academic labs operating under EPA Subpart K must have waste removed every six months.[10][14]

Causality: The SAA provides a controlled, secure location for the temporary storage of hazardous waste, minimizing the risk of spills and unauthorized access.[12]

Step 6: Arrange for Professional Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Contact EHS: Once your container is full or approaching its storage time limit, contact your institution's EHS department to schedule a waste pickup.[4][11]

  • Documentation: Complete any required waste pickup forms provided by EHS, ensuring the information matches the container label.[4]

Causality: Only licensed hazardous waste transporters and disposal facilities are legally permitted to handle and process chemical waste, ensuring it is managed in an environmentally sound manner.[3][15]

Part 3: Emergency Procedures - Spill Management

In the event of a small spill of solid this compound, follow these steps:

  • Alert Personnel: Immediately notify others in the area.[5]

  • Don PPE: Wear gloves, safety glasses, a lab coat, and a dust respirator.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not sweep with a dry broom.

  • Clean-Up: Use dry cleanup procedures.[5] Gently cover the spill with an inert absorbent material (such as sand or vermiculite). Carefully scoop the mixture into a designated waste container.

  • Final Decontamination: Once the bulk material is collected, wipe the area with a damp cloth. Wash the area down with water.[5]

  • Dispose of Waste: The collected spill debris and cleaning materials must be placed in a sealed, labeled hazardous waste container for disposal.

Part 4: Visualizing the Disposal Workflow

To provide a clear, at-a-glance decision-making tool, the following flowchart illustrates the proper disposal pathway for this compound.

G Figure 1: Disposal Decision Workflow start Waste Generated: 2-Azaspiro[3.3]heptan-5-ol hydrochloride ppe Step 1: Don Appropriate PPE start->ppe spill Emergency: Is it a spill? ppe->spill container Step 2: Place in a Compatible, Labeled Waste Container label_details Label must include: 'Hazardous Waste', Full Chemical Name, Date container->label_details storage Step 3: Store in a Designated SAA with Secondary Containment container->storage segregate Segregate from incompatible materials storage->segregate pickup Step 4: Contact EHS for Waste Pickup storage->pickup end Disposal Complete pickup->end spill->container No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->container

Caption: Disposal Decision Workflow for this compound.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and professionalism. By understanding the hazards, adhering to a systematic disposal workflow, and respecting the underlying regulatory framework, we ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental health. Always consult your institution's specific policies and its Environmental Health and Safety department as your primary resource.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • Medical Waste Pros. (2020, February 27). How To Dispose Of Lab Chemicals. [Link]

  • National Center for Biotechnology Information. 2-Azaspiro[3.3]heptane hydrochloride. PubChem Compound Summary for CID 71741940. [Link]

  • Wattbar Industries. (2023, July 24). Lab Chemical Disposal Services | Compliant Lab Waste Solutions. [Link]

  • HSI. (2023, April 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • National Institutes of Health. Chemical Safety Guide, 5th Ed. Office of Research Services. [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Azaspiro[3.3]heptan-5-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-Azaspiro[3.3]heptan-5-ol hydrochloride (CAS No. 1420271-08-4). As a novel compound, detailed safety data may be limited. Therefore, this document synthesizes available information and provides a conservative, safety-first approach based on its known hazards and data from structurally related azaspiro compounds. The protocols outlined below are designed to empower researchers with the knowledge to manage this chemical safely and effectively, from receipt to disposal.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]

  • Acute Toxicity (Oral): While not its primary classification, some related compounds are harmful if swallowed.[2]

Hazard StatementDescriptionGHS PictogramSignal Word
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning
H302Harmful if swallowedGHS07Warning

It is imperative to handle this compound with the appropriate engineering controls and personal protective equipment to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesWith side-shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically Resistant GlovesNitrile gloves are recommended.[4][7] Always inspect gloves before use and practice proper removal techniques.[6]Prevents skin contact, which can lead to irritation.[1]
Body Protection Laboratory CoatStandard laboratory coat to prevent skin contact.[4][7]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorRequired when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[4][7]Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.[1][2]
Operational and Handling Plan

A systematic workflow is critical for the safe handling of this compound. The following diagram and procedures outline the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_materials Assemble all necessary equipment and spill kit materials. prep_area->gather_materials don_ppe Don appropriate PPE (goggles, gloves, lab coat). gather_materials->don_ppe weigh_transfer Weigh and transfer the compound carefully to avoid dust generation. don_ppe->weigh_transfer dissolution If dissolving, add the solid to the solvent slowly. weigh_transfer->dissolution decontaminate Decontaminate work surfaces and equipment. dissolution->decontaminate doff_ppe Remove PPE following proper procedure. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands collect_waste Collect all contaminated materials in a labeled hazardous waste container. wash_hands->collect_waste store_waste Store the waste container in a designated area. collect_waste->store_waste dispose_waste Arrange for disposal through the institution's EHS department. store_waste->dispose_waste

Standard Operating Procedure Workflow

Step-by-Step Handling Procedures:

  • Preparation:

    • Designate a work area, preferably within a certified chemical fume hood, and ensure it is clean and uncluttered.[7]

    • Have all necessary equipment, including a spill cleanup kit, readily accessible.[7]

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • When handling the solid compound, perform these actions in a well-ventilated area to prevent the inhalation of dust.[7]

    • Use appropriate tools for transfer, minimizing the potential for generating airborne particles.

    • Keep containers tightly closed when not in use.[8]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.

    • It is recommended to store it under an inert atmosphere at 2-8°C.[9]

    • Store in a locked cabinet or other secure location.[5][8]

Emergency and Spill Response

Prompt and correct action during an emergency is crucial to minimizing harm.

First Aid Protocol:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and lukewarm water.[10][11] If skin irritation occurs, seek medical advice.[3]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[4][5]
Ingestion Rinse the mouth with water.[5] Do NOT induce vomiting. Call a poison control center or seek medical attention if you feel unwell.[5]

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[12] Place the material into a suitable, labeled container for disposal.[5][12] For liquid spills, cover with an inert absorbent material and then collect for disposal.

  • Decontamination: Clean the spill area with soap and water once the bulk of the material has been removed.[10]

  • Waste Disposal: All cleanup materials should be disposed of as hazardous waste.[12]

cluster_small_spill Small, Contained Spill cluster_large_spill Large or Uncontrolled Spill spill Spill Occurs alert Alert nearby personnel. spill->alert assess Assess spill size and risk. alert->assess don_ppe Don appropriate PPE (including respirator). assess->don_ppe Small Spill evacuate Evacuate the immediate area. assess->evacuate Large Spill contain Cover/contain the spill with inert material. don_ppe->contain cleanup Carefully collect material into a hazardous waste container. contain->cleanup decontaminate Decontaminate the area. cleanup->decontaminate dispose_waste dispose_waste decontaminate->dispose_waste Dispose of all materials as hazardous waste. contact_ehs Contact institutional Environmental Health & Safety (EHS). evacuate->contact_ehs secure_area Secure the area to prevent entry. contact_ehs->secure_area

Spill Response Decision Tree
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: This includes empty containers, disposable PPE (gloves, etc.), and absorbent materials from spills.

  • Collection: Collect all waste in a designated, properly labeled hazardous waste container.[7] Do not mix with other waste streams.

  • Disposal: The disposal of this chemical waste must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[7] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[7]

By adhering to these guidelines, you can create a safe and controlled environment for the handling of this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • BenchChem. Personal protective equipment for handling 5-Azaspiro[3.5]nonan-2-one.
  • PubChem. 2-Azaspiro[3.3]heptane hydrochloride | C6H12ClN | CID 71741940.
  • Sigma-Aldrich.
  • PubChem. 2-Azaspiro[3.3]heptan-6-ol hydrochloride | C6H12ClNO | CID 73554122.
  • BenchChem. Personal protective equipment for handling 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one.
  • AK Scientific, Inc. 1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9,9-dioxide.
  • Apollo Scientific. 2,6-Diazaspiro[3.3]heptane dihydrochloride.
  • BOC Sciences. This compound.
  • Apollo Scientific. 2-Oxaspiro[3.3]heptan-6-amine hydrochloride.
  • Fisher Scientific.
  • Angene Chemical.
  • PK-CHEM.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
  • University of Nebraska-Lincoln. Safe handling of hazardous drugs.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. 2-azaspiro[3.3]heptane hydrochloride | 1420271-08-4.
  • Duke University. Safe Handling of Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.